Solusprin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958944 | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-78-1 | |
| Record name | L-Lysine acetylsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylic acid lysinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine o-acetoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vitro Mechanism of Action of Aspirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (acetylsalicylic acid) is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. Its therapeutic effects, ranging from analgesia and anti-inflammation to cardiovascular protection, are primarily attributed to its unique mechanism of action at the molecular level. This technical guide provides an in-depth exploration of the in vitro mechanisms of action of aspirin, focusing on its interaction with key enzymes and its modulation of cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and drug development endeavors.
Core Mechanism: Cyclooxygenase (COX) Inhibition
The principal and most well-characterized in vitro mechanism of action for aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Aspirin acetylates a serine residue (Ser530 in COX-1 and Ser516 in COX-2) within the active site of these enzymes. This covalent modification permanently blocks the binding of the natural substrate, arachidonic acid, thereby preventing the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1]
Quantitative Data: COX Inhibition
The inhibitory potency of aspirin against COX-1 and COX-2 is concentration-dependent. The half-maximal inhibitory concentration (IC50) values vary depending on the specific in vitro assay conditions.
| Target Enzyme | Assay System | IC50 Value (µM) | Reference |
| COX-1 | Washed Human Platelets | 1.3 ± 0.5 | [2] |
| COX-1 | Purified Ovine | ~70 | [2] |
| COX-2 | Recombinant Human | ~50 | [1] |
Modulation of Cellular Signaling Pathways
Beyond its direct enzymatic inhibition, aspirin exerts its effects by modulating a variety of intracellular signaling pathways. These non-COX targets contribute to its broad pharmacological profile.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. In many in vitro systems, particularly with prolonged exposure, aspirin has been shown to inhibit the activation of the canonical NF-κB pathway. It can prevent the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[3][4] However, some studies have also reported a paradoxical activation of NF-κB by aspirin in certain cancer cell lines, leading to apoptosis.[5][6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Aspirin has been demonstrated to modulate the activity of several MAPK family members, including JNK, p38, and ERK. The specific effect of aspirin on these pathways can be cell-type and concentration-dependent. For instance, in some cancer cell lines, aspirin can induce apoptosis through the activation of JNK and p38 MAPK pathways.[7][8]
PTEN/AKT Signaling Pathway
The PTEN/AKT pathway is a crucial regulator of cell growth, survival, and metabolism. In certain cancer cell lines, aspirin has been shown to upregulate the expression of the tumor suppressor PTEN. This leads to the inhibition of AKT phosphorylation, which in turn affects downstream targets like NF-κB and survivin, ultimately promoting apoptosis and inhibiting cell proliferation and invasion.[9]
Effects on Cytokine and Soluble Receptor Production
Aspirin has been shown to modulate the production of various cytokines and soluble receptors in vitro, which contributes to its anti-inflammatory effects.
Inhibition of Pro-inflammatory Cytokines
In various cell culture models, aspirin has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3] This inhibition is often linked to its effects on the NF-κB signaling pathway.
Induction of Soluble IL-1 Receptor Type II (sIL-1RII)
Interestingly, low-dose aspirin has been found to increase the secretion of soluble Interleukin-1 receptor type II (sIL-1RII) from mononuclear cells in vitro.[10] sIL-1RII acts as a decoy receptor for IL-1, thereby neutralizing its pro-inflammatory activity.
Quantitative Data: Cytokine and Soluble Receptor Modulation
| Cell Type | Treatment | Analyte | Effect | Reference |
| Bovine Vascular Smooth Muscle Cells | IL-1β + Aspirin | TNF-α release | Dose-dependent inhibition | [3] |
| Human Mononuclear Cells | Aspirin (10 µg/mL) | sIL-1RII secretion | Significant increase | [10] |
| T. cruzi-infected H9C2 cells | Aspirin (0.625 and 1.25 mM) | IL-1β production | Significant increase | [11] |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood)
This protocol assesses the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (heparinized for COX-2 assay)
-
Aspirin stock solution (in DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Commercial ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Sterile polypropylene tubes
-
Centrifuge
Procedure: Part A: COX-1 Activity (TXB2 Measurement)
-
Dispense 1 mL aliquots of whole blood into sterile polypropylene tubes.
-
Immediately add various concentrations of aspirin (or vehicle control).
-
Incubate at 37°C for 1 hour to allow for clotting and platelet activation.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure TXB2 concentration using a commercial ELISA kit.[12]
Part B: COX-2 Activity (LPS-Induced PGE2 Measurement)
-
Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate at 37°C for 24 hours.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure PGE2 concentration using a commercial ELISA kit.[12]
Data Analysis:
-
Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each aspirin concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the aspirin concentration to determine the IC50 value.[12]
Western Blot for MAPK Activation
This protocol details the detection of phosphorylated (activated) MAPK proteins in cell lysates.
Materials:
-
Cell line of interest (e.g., PC-9 lung cancer cells)
-
Aspirin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for phosphorylated and total JNK, p38, and ERK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Western blot blocking buffer (e.g., 5% non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of aspirin for the specified time.
-
Lyse the cells with ice-cold lysis buffer and quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total JNK, p38, or ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[13]
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips
-
Aspirin
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., acetone:methanol)
-
Blocking solution (e.g., 10% donkey serum)
-
Rabbit polyclonal antibody to NF-κB p65
-
FITC-conjugated donkey anti-rabbit IgG
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with aspirin (e.g., 10 mM) for 24 hours.
-
Wash cells with PBS and fix with acetone:methanol at -20°C for 10 minutes.
-
Block with 10% donkey serum for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 for 1 hour.
-
Wash and incubate with the FITC-conjugated secondary antibody for 1 hour.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.[6]
Visualizations: Signaling Pathways and Workflows
Aspirin's Inhibition of the Arachidonic Acid Cascade
Caption: Aspirin irreversibly inhibits COX-1 and COX-2.
Aspirin's Modulation of the NF-κB Signaling Pathway
Caption: Aspirin inhibits NF-κB activation.
Experimental Workflow for Western Blotting
References
- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin inhibits inducible nitric oxide synthase expression and tumour necrosis factor-alpha release by cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin-induced increases in soluble IL-1 receptor type II concentrations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PMC [pmc.ncbi.nlm.nih.gov]
Solusprin's Inhibition of Cyclooxygenase: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the cyclooxygenase (COX) inhibitory activity of Solusprin. For the purposes of this document, this compound will be considered functionally equivalent to its active compound, acetylsalicylic acid (aspirin).
Introduction to Cyclooxygenase and this compound's Mechanism of Action
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the inflammatory pathway.[1] It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][3]
This compound, or aspirin, exerts its anti-inflammatory, analgesic, and antipyretic effects through the irreversible inhibition of both COX-1 and COX-2.[5] This inhibition occurs via the acetylation of a serine residue within the active site of the COX enzymes.[5] This covalent modification permanently deactivates the enzyme, preventing it from binding to its substrate, arachidonic acid. While this compound inhibits both isoforms, it is weakly more selective for COX-1.[5] This dual inhibition is responsible for both its therapeutic effects and some of its associated side effects, such as gastrointestinal issues, which are primarily linked to the inhibition of the constitutively expressed COX-1.[3]
Quantitative Analysis of this compound's COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The selectivity of a compound for COX-2 over COX-1 can be expressed as the ratio of their respective IC50 values.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| This compound (Aspirin) | 1.6 ± 0.1 | 370 ± 50 | 0.004 |
| Celecoxib | >100 | 0.04 ± 0.01 | >2500 |
| Ibuprofen | 5.9 ± 1.2 | 39 ± 9 | 0.15 |
Note: The data presented here for aspirin (this compound) and other NSAIDs are compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Cyclooxygenase Inhibition Assays
Several in vitro methods can be employed to determine the COX inhibitory activity of a compound. These assays typically involve incubating the COX enzyme with its substrate, arachidonic acid, in the presence and absence of the test compound. The enzymatic activity is then determined by measuring the production of prostaglandins. Common detection methods include colorimetric, fluorometric, ELISA, and LC-MS/MS-based approaches.[2][6][7]
Below is a generalized protocol for a fluorometric COX inhibition assay, which offers high sensitivity and a continuous readout.
Materials and Reagents
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., AMPLEX® Red)
-
Horseradish peroxidase (HRP)
-
This compound (or other test inhibitors)
-
DMSO (for dissolving inhibitors)
-
96-well microplate (black, clear bottom for fluorometric assays)
-
Fluorescence microplate reader
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a working solution of COX Assay Buffer.
-
Prepare stock solutions of hematin and L-epinephrine in the assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare a stock solution of the fluorometric probe and HRP in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a dilution series to determine the IC50 value.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well microplate, add the following to each well:
-
COX Assay Buffer
-
Hematin and L-epinephrine working solutions
-
COX-1 or COX-2 enzyme solution
-
-
Add the desired concentration of this compound or other test inhibitors to the appropriate wells. For control wells, add an equivalent volume of DMSO.
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add the arachidonic acid solution to initiate the reaction.
-
-
Detection of Prostaglandin Production:
-
Immediately after adding the substrate, add the fluorometric probe and HRP mixture to each well. The peroxidase activity of COX will lead to the production of a fluorescent product.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Arachidonic Acid Pathway and this compound's Mechanism.
Caption: Workflow for a Cyclooxygenase Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solusprin vs acetylsalicylic acid molecular structure
An In-depth Technical Guide on the Molecular Structures of Solusprin and Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the molecular structures of acetylsalicylic acid, the active ingredient in aspirin, and its lysine salt derivative, often found in formulations like this compound for enhanced solubility and faster onset of action. This document elucidates the structural distinctions, physicochemical properties, and analytical characterization methodologies for these two compounds. Furthermore, it visualizes their structures and mechanism of action through Graphviz diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Acetylsalicylic acid, a cornerstone of modern medicine, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes. However, its limited aqueous solubility can affect its dissolution rate and subsequent absorption. To address this, more soluble salt forms have been developed. This compound is a brand name for aspirin, and in some formulations, it utilizes lysine acetylsalicylate, a salt of acetylsalicylic acid with the amino acid lysine, to improve solubility and bioavailability.[1] This guide focuses on the molecular and structural differences between acetylsalicylic acid and lysine acetylsalicylate.
Molecular Structure
Acetylsalicylic Acid
Acetylsalicylic acid (ASA), with the chemical name 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[2] Its molecular structure consists of a benzene ring to which a carboxylic acid group and an ester group are attached at ortho positions. The presence of both a carboxylic acid and an ester functional group is crucial for its pharmacological activity.
This compound (Lysine Acetylsalicylate)
The active ingredient in more soluble formulations of this compound is lysine acetylsalicylate.[3][4] This compound is a salt formed through an acid-base reaction between the carboxylic acid group of acetylsalicylic acid and the basic amino groups of lysine.[4] Lysine, an essential amino acid, has two amino groups, one at the alpha-position and another at the epsilon-position of its side chain, which can accept a proton from the carboxylic acid of ASA. This ionic interaction significantly enhances the molecule's polarity and, consequently, its water solubility.[5]
Below is a Graphviz diagram illustrating the molecular structures of acetylsalicylic acid and lysine acetylsalicylate.
Data Presentation
The following table summarizes and compares the key quantitative data for acetylsalicylic acid and lysine acetylsalicylate.
| Property | Acetylsalicylic Acid | Lysine Acetylsalicylate |
| Molecular Formula | C₉H₈O₄[6] | C₁₅H₂₂N₂O₆[7] |
| Molecular Weight | 180.16 g/mol [8] | 326.34 g/mol [9] |
| IUPAC Name | 2-(acetyloxy)benzoic acid[6] | (2S)-2,6-diaminohexanoic acid; 2-(acetyloxy)benzoic acid[10] |
| CAS Number | 50-78-2[8] | 62952-06-1[7] |
| Melting Point | 135 °C[8] | 154-156 °C[11] |
| Water Solubility | 3 mg/mL (25 °C)[8] | Higher than acetylsalicylic acid[5] |
| pKa | 3.5[8] | Not applicable (salt) |
Experimental Protocols
The structural elucidation and characterization of acetylsalicylic acid and its derivatives are commonly performed using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of acetylsalicylic acid by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of acetylsalicylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
The characteristic signals for acetylsalicylic acid include a singlet for the methyl protons of the acetyl group (~2.3 ppm), multiplets for the aromatic protons (7.1-8.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[12]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required.
-
Key resonances include the methyl carbon (~21 ppm), aromatic carbons (122-151 ppm), the ester carbonyl carbon (~170 ppm), and the carboxylic acid carbonyl carbon (~170 ppm).[13]
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of acetylsalicylic acid, confirming its elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of acetylsalicylic acid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique.[14]
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 179.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The fragmentation of the parent ion (m/z 179) typically yields a prominent fragment ion at m/z 137, corresponding to the loss of the acetyl group (ketene, 42 Da).
-
-
Data Interpretation: Analyze the mass-to-charge ratios of the molecular ion and its fragments to confirm the structure.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of lysine acetylsalicylate.
Methodology:
-
Crystal Growth: Grow single crystals of lysine acetylsalicylate of suitable size and quality. This is a critical and often challenging step. For hygroscopic compounds like lysine, this may require rigorously anhydrous conditions.[15][16]
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount a single crystal on the diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure. This will reveal the precise bond lengths, bond angles, and intermolecular interactions, including the ionic bond between the acetylsalicylate anion and the lysinium cation.
-
Mechanism of Action: COX Inhibition
The primary mechanism of action for acetylsalicylic acid involves the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition is achieved through the acetylation of a serine residue within the active site of the enzyme.[17] This covalent modification blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[3][4]
The following Graphviz diagram illustrates the signaling pathway of COX inhibition by acetylsalicylic acid.
Conclusion
While this compound's active ingredient is fundamentally derived from acetylsalicylic acid, the formulation utilizing lysine acetylsalicylate presents a distinct molecular entity with altered physicochemical properties. The formation of a salt with lysine significantly enhances water solubility, which can lead to more rapid absorption and onset of therapeutic action. The core pharmacophore responsible for COX inhibition, the acetylsalicylate moiety, remains unchanged. A thorough understanding of these molecular nuances, characterized by the experimental protocols outlined in this guide, is essential for the continued development and optimization of salicylate-based therapeutics.
References
- 1. Lysine acetylsalicylate - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. quora.com [quora.com]
- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine acetylsalicylate | C15H22N2O6 | CID 44219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lysine acetylsalicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. chemwhat.com [chemwhat.com]
- 12. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chemistry.utah.edu [chemistry.utah.edu]
- 14. real.mtak.hu [real.mtak.hu]
- 15. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aspirin effects on COX aka PGHS - Proteopedia, life in 3D [proteopedia.org]
Pharmacokinetics of Soluble Aspirin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of soluble aspirin and its salt forms, such as lysine acetylsalicylate, in various preclinical animal models. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of acetylsalicylic acid (ASA) in these models is crucial for the design, interpretation, and translation of non-clinical safety and efficacy studies to clinical applications. Soluble aspirin formulations are often used to improve bioavailability and reduce gastric irritation compared to traditional tablet forms.
Introduction to Aspirin Pharmacokinetics
Aspirin (acetylsalicylic acid) is a weak acidic drug that is rapidly absorbed from the upper gastrointestinal tract.[1] Upon absorption, it undergoes rapid hydrolysis to its primary active metabolite, salicylic acid (SA), by esterases present in the gastrointestinal mucosa, blood, and liver.[1] This rapid conversion results in a short biological half-life for the parent aspirin molecule. Consequently, pharmacokinetic assessments often measure both ASA and SA concentrations in plasma to fully characterize the drug's behavior.[1] The primary mechanism of action for aspirin's anti-inflammatory and anti-platelet effects is the irreversible acetylation of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which inhibits the production of prostaglandins and thromboxanes.[2][3][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for soluble aspirin (acetylsalicylic acid and its soluble salts) in various animal models. These values are compiled from multiple studies and can be influenced by factors such as the specific soluble formulation, dose, and route of administration.
Table 1: Pharmacokinetic Parameters of Soluble Aspirin (as Acetylsalicylic Acid) in Rats
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Bioavailability (%) | t½ (min) | Reference |
| 10 | IV | - | - | - | - | 3.36 ± 0.85 | [5] |
| 10 | Oral (unbuffered) | - | - | - | 56.6 ± 10.4 | - | [5] |
| 10 | Oral (buffered) | - | - | - | 31.8 ± 8.0 | - | [5] |
| 40 | IV | - | - | - | - | ~8 | [6] |
| 100 | IV | - | - | - | - | 6.6 ± 2.3 | [7] |
| 200 | IV | - | - | - | - | ~8 | [6] |
| 200 | Oral | - | - | - | ~25 | - | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; IV: Intravenous.
Table 2: Pharmacokinetic Parameters of Soluble Aspirin (as Lysine Acetylsalicylate) in Rabbits
| Dose (mg/kg) | Route | Key Findings | Reference |
| 15 & 100 | IV | Pharmacokinetics fit a two-compartment model, similar to humans. | [8] |
| Not Specified | IV, Gastric, Duodenal | ASA plasma concentrations were highest after IV administration, followed by gastric, then duodenal. Gastric administration resulted in 2 to 5 times higher concentrations than duodenal. | [9] |
| Not Specified | IM | Bioavailability of ASA after intramuscular administration was close to that of intravenous injection and significantly higher than intragastric administration. | [10] |
IM: Intramuscular.
Table 3: Pharmacokinetic Parameters of Aspirin in Dogs
| Dose | Route | Cmax | Tmax (hr) | Protein Binding (%) | Key Findings | Reference |
| Not Specified (Excedrin) | Oral | - | ~2.5 | ~96 | Plasma salicylate concentrations dropped to an average of 12 mg/dl in 6 hours. | [11] |
| Not Specified (Ascriptin) | Oral | - | ~3 | ~96 | Plasma salicylate levels peaked and remained relatively level for over 12 hours. | [11] |
| 600 mg (twice daily) | Oral | - | - | - | Multiple dosing appeared to substantially increase the half-life. | [12] |
| 4 mg/kg | Oral | - | - | - | Poor in vivo response in some dogs was attributed to both decreased platelet sensitivity and lower ASA concentrations. | [13] |
Table 4: Pharmacokinetic Parameters of Aspirin in Pigs
| Dose | Route | AUC Ratio (Arterial:Portal) | Key Findings | Reference |
| 50 mg (single dose) | Oral (enteric-coated) | 0.63 ± 0.08 | Demonstrates significant first-pass metabolism. | [14] |
| 100 mg (single dose) | Oral (enteric-coated) | 0.52 ± 0.02 | Confirms substantial pre-systemic elimination. | [14] |
| 100 mg (daily for 1 week) | Oral (enteric-coated) | 0.47 ± 0.02 | Chronic dosing maintains a high degree of first-pass metabolism. | [14] |
| 500 mg/kg | Enteral (tablets) | - | In an overdose model, serum ASA plots showed delayed and erratic peaks. The AUC of ASA was more consistent than that of salicylate. | [15] |
| 300 mg/kg | IV | - | Mean peak salicylate concentrations were 47.4 ± 6.2 mg/dL. | [16] |
Experimental Protocols and Methodologies
Detailed experimental design is critical for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized protocols based on the cited literature.
General Protocol for Oral Administration in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][17]
-
Housing and Acclimatization: Animals are housed in controlled environments with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the experiment.
-
Drug Administration: Soluble aspirin is typically dissolved in water or a buffer solution and administered via oral gavage.[5][18]
-
Blood Sampling: Blood samples are collected at predetermined time points through methods such as cannulation of the femoral or jugular vein.[7]
-
Sample Processing: Blood samples are immediately processed, often with an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of ASA to SA. Plasma or serum is separated by centrifugation and stored at low temperatures (-20°C or -80°C) until analysis.
-
Bioanalysis: Concentrations of ASA and SA are quantified using validated analytical methods, typically High-Performance Liquid Chromatography (HPLC).[15]
General Protocol for Intravenous Administration in Rabbits
-
Animal Model: New Zealand white rabbits are a common model.[8][9]
-
Drug Administration: A solution of lysine acetylsalicylate is administered intravenously, often through a marginal ear vein.[8][9]
-
Blood Sampling: Blood is collected from the contralateral ear artery or vein at specified intervals.
-
Sample Processing and Bioanalysis: Similar to the rat protocol, samples are treated to prevent hydrolysis and analyzed via HPLC to determine plasma concentrations of ASA and SA.[9]
Visualizations: Workflows and Pathways
Metabolic Pathway of Aspirin
Aspirin is rapidly metabolized to salicylic acid, which is then further conjugated or hydroxylated before excretion.
Caption: Primary metabolic pathway of acetylsalicylic acid (aspirin).
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the typical sequence of events in an animal pharmacokinetic study of soluble aspirin.
Caption: Generalized experimental workflow for in vivo pharmacokinetic studies.
Aspirin's Mechanism of Action on Platelets
This diagram illustrates the logical relationship of how aspirin inhibits platelet aggregation through the COX-1 pathway.
Caption: Aspirin's inhibition of the platelet COX-1 pathway.
Conclusion
The pharmacokinetics of soluble aspirin have been characterized in a range of animal models, providing essential data for preclinical drug development. Rats, rabbits, dogs, and pigs are all valuable models, each with specific characteristics. Notably, the rapid hydrolysis to salicylic acid and the significant first-pass metabolism are key features of aspirin's disposition. The choice of animal model, dose, and formulation significantly impacts the pharmacokinetic profile, highlighting the importance of careful study design. The data and methodologies presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. The pharmacokinetics of aspirin in rats and the effect of buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. [Antiaggregation action and pharmacokinetics of lysine acetylsalicylate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of administration route on pharmacokinetics of aspirin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Analgesic action and pharmacokinetics of lysine acetylsalicylate administered intramuscularly] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo availability of commercial aspirin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of aspirin and its application in canine veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation into the causes of aspirin resistance in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of aspirin concentrations in portal and systemic blood in pigs: effect on platelet aggregation, thromboxane and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of serum acetylsalicylic acid in a porcine model of aspirin overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of multiple-dose activated charcoal on the clearance of high-dose intravenous aspirin in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonlinear pharmacokinetics of aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of pharmacokinetic and pharmacodynamic profiles of aspirin following oral gavage and diet dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Solusprin on Prostaglandin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the mechanism of action of Solusprin, a pharmaceutical formulation whose active ingredient is acetylsalicylic acid (aspirin).[1][2][3] It delineates the intricate interactions between acetylsalicylic acid and the prostaglandin synthesis pathway, with a specific focus on its inhibitory effects on cyclooxygenase (COX) enzymes. This guide synthesizes quantitative data, details common experimental protocols for studying its effects, and provides visual representations of the core biochemical pathways and experimental workflows to support advanced research and development.
Introduction to this compound and Prostaglandin Synthesis
This compound is a formulation containing the active ingredient acetylsalicylic acid, commonly known as aspirin.[1][3] Acetylsalicylic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][4] These therapeutic effects are primarily mediated through the inhibition of prostaglandin synthesis.[1][5] Prostaglandins are lipid compounds that act as local chemical messengers, playing a crucial role in mediating processes such as inflammation, pain, fever, and platelet aggregation.[6][7][8] They are synthesized from arachidonic acid, a fatty acid released from the cell membrane, via a pathway catalyzed by cyclooxygenase (COX) enzymes.[4][8]
The Prostaglandin Synthesis Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4][7] PGH2 then serves as a precursor for the synthesis of various prostaglandins (like PGE2, PGI2) and thromboxane A2 (TXA2), each with distinct physiological roles.[4][9]
-
COX-1 is a constitutively expressed enzyme found in most tissues, including platelets and the gastric mucosa.[10][11] It is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[11][12]
-
COX-2 is typically an inducible enzyme, with its expression being significantly upregulated in response to inflammatory stimuli.[10][13] It is the primary source of prostaglandins that mediate inflammation and pain.[14]
Caption: Irreversible acetylation of COX enzymes by the active ingredient of this compound.
Quantitative Analysis of COX Inhibition
Acetylsalicylic acid exhibits a higher selectivity for inhibiting COX-1 over COX-2. [4]This differential inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values can vary depending on the specific in vitro assay system used.
| Compound | Target Enzyme | IC50 (μM) | Selectivity (IC50 COX-2 / IC50 COX-1) | Reference |
|---|---|---|---|---|
| Acetylsalicylic Acid | Human COX-1 | 0.75 - 10 | 10 - 160 | Varies by study |
| Acetylsalicylic Acid | Human COX-2 | 120 - 200 | Varies by study | |
| Ibuprofen (Reference) | Human COX-1 | 2.5 - 15 | ~ 2 - 10 | Varies by study |
| Ibuprofen (Reference) | Human COX-2 | 25 - 50 | Varies by study | |
| Celecoxib (Reference) | Human COX-1 | 4.0 - 15 | ~ 0.03 - 0.1 | Varies by study |
| Celecoxib (Reference) | Human COX-2 | 0.04 - 0.4 | | Varies by study |
Note: The IC50 values presented are aggregated from multiple sources for illustrative purposes. Specific values are highly dependent on the experimental conditions, including enzyme source, substrate concentration, and incubation time. [15]
Experimental Protocols for Measuring COX Inhibition
Several in vitro methods are employed to determine the inhibitory activity of compounds like acetylsalicylic acid against COX enzymes. [16]The choice of assay depends on the desired throughput and the specific information required (e.g., potency, mechanism). [17] A. In Vitro Enzymatic Assay (Fluorometric or Colorimetric)
This method directly measures the activity of purified COX enzymes (recombinant or from animal sources) in the presence of an inhibitor. [17][18]
-
Principle: The assay measures the peroxidase component of the COX enzyme. The reaction of PGG2 (produced by the cyclooxygenase activity) is coupled to a probe that generates a fluorescent or colored product. [18]* Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2.
-
Substrate: Arachidonic Acid.
-
Procedure:
-
The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of the test compound (e.g., acetylsalicylic acid) or a vehicle control in an appropriate buffer.
-
The reaction is initiated by adding arachidonic acid.
-
The production of the fluorescent or colorimetric signal is measured over time using a plate reader.
-
The rate of reaction is calculated, and the percent inhibition is determined relative to the vehicle control.
-
IC50 values are derived by plotting percent inhibition against the logarithm of the inhibitor concentration. [18] B. Whole Blood Assay (WBA)
-
The WBA is a more physiologically relevant ex vivo method that measures COX activity within its natural cellular environment.
-
Principle: It measures the synthesis of COX-1-derived thromboxane B2 (TXB2) in clotting blood and COX-2-derived prostaglandin E2 (PGE2) in blood stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Heparinized whole blood is collected from human volunteers.
-
Aliquots of blood are incubated with various concentrations of the test compound.
-
For COX-1 activity: The blood is allowed to clot at 37°C for 1 hour, stimulating platelets to produce TXB2.
-
For COX-2 activity: The blood is incubated with LPS for 24 hours to induce COX-2 expression in monocytes, followed by measurement of PGE2.
-
Reactions are stopped, and plasma or serum is collected.
-
TXB2 and PGE2 levels are quantified using specific enzyme immunoassays (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [19] 7. IC50 values are calculated based on the dose-dependent inhibition of prostanoid synthesis.
-
dot
Caption: General workflow for an in vitro enzymatic COX inhibition assay.
Conclusion
This compound, through its active ingredient acetylsalicylic acid, exerts its therapeutic effects by irreversibly inhibiting the prostaglandin synthesis pathway. This is achieved via the covalent acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes, with a pronounced selectivity towards COX-1. This unique, irreversible mechanism of action is fundamental to its potent anti-inflammatory, analgesic, and particularly its long-lasting antiplatelet effects. The quantitative assessment of its inhibitory profile and the application of robust experimental protocols are critical for ongoing research into its therapeutic applications and for the development of novel anti-inflammatory agents.
References
- 1. Soluspirin [resmed.co.za]
- 2. Soluspirin CV [resmed.co.za]
- 3. Solprin | healthdirect [healthdirect.gov.au]
- 4. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. droracle.ai [droracle.ai]
- 13. karger.com [karger.com]
- 14. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Pharmacology: Unraveling Aspirin's Anti-Inflammatory Secrets
A Technical Guide to the Core Discovery
For decades, aspirin was a household remedy for pain, fever, and inflammation, yet its mechanism of action remained a pharmacological enigma. This changed in 1971 with the groundbreaking work of Sir John Robert Vane, who elucidated the biochemical underpinnings of aspirin's therapeutic effects. This in-depth technical guide provides a comprehensive overview of the seminal experiments that unveiled aspirin's anti-inflammatory properties, targeting an audience of researchers, scientists, and drug development professionals. The focus is on the core discovery, presenting detailed experimental protocols, quantitative data from the key studies, and visualizations of the involved pathways and workflows.
The Central Discovery: Inhibition of Prostaglandin Synthesis
The cornerstone of understanding aspirin's anti-inflammatory action is its ability to inhibit the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that act as potent mediators of inflammation, pain, and fever. In 1971, John Vane demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) block the production of these molecules.[1] This discovery, which earned him a share of the 1982 Nobel Prize in Physiology or Medicine, provided a unifying theory for aspirin's diverse therapeutic actions.
The primary target of aspirin is the enzyme cyclooxygenase (COX), now known to exist in at least two isoforms, COX-1 and COX-2. Aspirin acts by irreversibly acetylating a serine residue in the active site of the COX enzyme, thereby blocking the conversion of arachidonic acid into prostaglandin precursors.[2]
Key Experiments and Quantitative Data
The initial evidence for aspirin's inhibition of prostaglandin synthesis came from a series of pivotal experiments published in the same issue of Nature New Biology in June 1971. These studies, led by John Vane and his colleagues, utilized different experimental models to demonstrate the consistent effect of aspirin.
In Vitro Inhibition of Prostaglandin Synthesis in Guinea Pig Lungs
This foundational experiment by John Vane provided the first direct evidence of aspirin's inhibitory effect on the enzymatic synthesis of prostaglandins.
Quantitative Data:
The inhibitory potency of aspirin and other NSAIDs was quantified by determining the concentration of the drug required to reduce prostaglandin synthesis by 50% (IC50).
| Drug | IC50 (µg/mL) |
| Indomethacin | 0.07 |
| Aspirin | 6.6 |
| Salicylate | 45.0 |
Experimental Protocol:
-
Enzyme Preparation: Homogenates of guinea pig lungs were prepared to serve as a source of prostaglandin synthetase (cyclooxygenase).
-
Incubation: The lung homogenates were incubated with arachidonic acid, the substrate for prostaglandin synthesis.
-
Inhibitor Addition: Varying concentrations of aspirin, indomethacin, or salicylate were added to the incubation mixtures.
-
Prostaglandin Measurement: The amount of prostaglandin produced was measured using a bioassay. This involved testing the ability of the incubation supernatant to contract a strip of smooth muscle tissue (rat colon), a characteristic effect of prostaglandins. The degree of contraction was compared to that produced by known amounts of prostaglandins.
Abolition of Prostaglandin Release from Perfused Dog Spleen
This study by Ferreira, Moncada, and Vane demonstrated that aspirin could block the release of prostaglandins from an intact organ stimulated to produce them.
Quantitative Data:
While specific percentage inhibition values at different doses were not presented in a table in the original short communication, the study reported that infusions of indomethacin (2-5 µg/mL) and aspirin (6-20 µg/mL) abolished the release of prostaglandins from the spleen upon stimulation with adrenaline.
Experimental Protocol:
-
Experimental Model: The spleens of anesthetized dogs were perfused with their own blood.
-
Stimulation: Adrenaline was injected to stimulate the production and release of prostaglandins from the spleen.
-
Drug Administration: Aspirin or indomethacin was infused into the splenic artery.
-
Prostaglandin Detection: The venous effluent from the spleen was continuously bioassayed for the presence of prostaglandins using the cascade superfusion technique. This involved passing the blood over a series of isolated smooth muscle tissues (rat stomach strip, chick rectum) that are sensitive to prostaglandins.
Selective Inhibition of Prostaglandin Production in Human Platelets
This research by Smith and Willis extended the findings to human tissue, demonstrating that aspirin inhibits prostaglandin synthesis in platelets, which are key players in blood clotting and inflammation.
Quantitative Data:
The study showed that after a single oral dose of 600 mg of aspirin, the ability of platelets to produce prostaglandins upon stimulation with thrombin was almost completely abolished. The recovery of this function was slow, taking several days, consistent with the irreversible nature of aspirin's inhibition and the lifespan of platelets.
Experimental Protocol:
-
Sample Collection: Blood samples were taken from human volunteers before and after the ingestion of a single dose of aspirin.
-
Platelet Preparation: Platelet-rich plasma was prepared from the blood samples.
-
Stimulation: Thrombin was added to the platelet-rich plasma to induce the synthesis and release of prostaglandins.
-
Prostaglandin Measurement: The amount of prostaglandins produced by the platelets was quantified by bioassay.
Signaling Pathways and Experimental Workflows
The discovery of aspirin's mechanism of action elucidated a critical signaling pathway in inflammation and provided a clear experimental workflow for testing anti-inflammatory drugs.
The Arachidonic Acid Cascade and Aspirin's Site of Action
Aspirin intervenes early in the arachidonic acid cascade, a key inflammatory pathway.
Caption: The Arachidonic Acid Cascade and Aspirin's Inhibition of Cyclooxygenase.
Vane's Cascade Superfusion Bioassay Workflow
The cascade superfusion bioassay was a pivotal technique that allowed for the real-time detection and quantification of unstable biologically active substances like prostaglandins.
Caption: Workflow of the Cascade Superfusion Bioassay for Prostaglandin Detection.
Conclusion
The discovery of aspirin's ability to inhibit prostaglandin synthesis was a watershed moment in pharmacology. It not only provided a rational basis for the therapeutic actions of a long-used drug but also opened up new avenues for the development of more specific anti-inflammatory agents. The experimental approaches detailed in this guide, particularly the innovative use of bioassays, laid the groundwork for modern drug discovery and our understanding of inflammatory processes at a molecular level. The principles established by these seminal studies continue to be relevant in the ongoing exploration of the diverse therapeutic applications of aspirin and other NSAIDs.
References
Solusprin (Aspirin) for Basic Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solusprin, with its active ingredient acetylsalicylic acid (aspirin), is a widely used medication with a rich history of clinical applications. Beyond its well-known analgesic, anti-inflammatory, and antipyretic properties, this compound is a valuable tool in basic and preclinical research. Its multifaceted mechanism of action, primarily centered on the irreversible inhibition of cyclooxygenase (COX) enzymes, provides a powerful probe for investigating a wide range of biological processes. This technical guide provides an in-depth overview of this compound's core mechanisms, quantitative data on its activity, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action of this compound (aspirin) is the irreversible inactivation of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Aspirin acetylates a serine residue in the active site of these enzymes, preventing the binding of arachidonic acid and its conversion into prostaglandins and thromboxanes. These lipid mediators are pivotal in processes such as inflammation, pain, fever, and platelet aggregation. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. Aspirin's non-selective inhibition of both isoforms is crucial to its therapeutic effects and also underlies some of its side effects.
Quantitative Data: COX-1 and COX-2 Inhibition
The inhibitory potency of aspirin against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system and assay conditions.
| Parameter | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Cell/System | Reference |
| Inhibition of TXB2 production | 1.3 ± 0.5 | >100 | Washed human platelets | |
| Enzyme Inhibition (purified) | ~70 (weak) | - | Purified ovine COX-1 | |
| Prostaglandin E2 Reduction | - | ~50 | COX-2 expressing cells |
Beyond COX Inhibition: Modulation of Signaling Pathways
Recent research has unveiled additional mechanisms through which aspirin exerts its effects, including the modulation of the NF-κB signaling pathway and the induction of anti-inflammatory lipid mediators called lipoxins.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the inflammatory response, cell survival, and proliferation. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Aspirin has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Aspirin-Triggered Lipoxin (ATL) Synthesis
Aspirin uniquely modifies the activity of COX-2, causing it to produce 15-epi-lipoxin A4 (also known as aspirin-triggered lipoxin or ATL), an anti-inflammatory lipid mediator. This is a result of the acetylation of COX-2, which shifts its catalytic activity from producing pro-inflammatory prostaglandins to generating 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), a precursor to ATL. Leukocytes then convert 15R-HETE into ATL.
An In-depth Technical Guide to the Effects of Solusprin (Aspirin) on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which Solusprin (aspirin) inhibits platelet aggregation. It includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound's primary antiplatelet effect is mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] By acetylating a serine residue (Ser529) in the active site of platelet COX-1, this compound permanently deactivates the enzyme.[1] This inactivation is crucial as platelets, being anucleated, cannot synthesize new COX-1 enzymes. Consequently, the inhibitory effect of a single dose of this compound persists for the entire lifespan of the affected platelets, which is approximately 8-10 days.[1]
The inhibition of COX-1 by this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for several prostanoids, most notably thromboxane A2 (TXA2).[1][4] TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation.[1][4][5] By preventing the synthesis of TXA2, this compound effectively dampens platelet response to various agonists and reduces the propensity for thrombus formation.[1][2][6] Low doses of aspirin (75-100 mg) are generally sufficient to achieve complete inhibition of platelet COX-1 activity.[1]
Effects on Agonist-Induced Platelet Aggregation
This compound's efficacy in inhibiting platelet aggregation can be evaluated by inducing aggregation in vitro with various agonists. The following sections detail this compound's effects on aggregation induced by collagen and adenosine diphosphate (ADP).
2.1. Collagen-Induced Platelet Aggregation
Collagen is a potent platelet agonist that initiates platelet adhesion and activation at sites of vascular injury. This compound has been shown to significantly inhibit collagen-induced platelet aggregation.[7][8] The mechanism of this inhibition is directly linked to the blockade of TXA2 production, as TXA2 is a critical secondary mediator in collagen-stimulated platelet activation.[9]
Studies have demonstrated a dose-dependent inhibition of collagen-induced platelet aggregation by this compound.[10] However, there is considerable individual variability in platelet responsiveness to collagen, which can influence the observed inhibitory effect of aspirin.[10][11] Some individuals may exhibit "aspirin resistance," which has been associated with increased platelet sensitivity to collagen.[11]
2.2. ADP-Induced Platelet Aggregation
Adenosine diphosphate (ADP) is another important platelet agonist that induces aggregation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface. This compound's effect on ADP-induced aggregation is more complex. While aspirin can inhibit the secondary phase of ADP-induced platelet aggregation, which is dependent on TXA2 synthesis, it has a limited effect on the primary phase of aggregation.[12][13]
The effectiveness of using ADP to monitor the antiplatelet action of aspirin is dependent on the concentration of ADP used. Low concentrations of ADP (up to 0.5 µM) appear to induce TXA2-dependent platelet aggregation, making this a suitable condition to observe aspirin's inhibitory effects.[14] However, at higher concentrations, ADP can induce aggregation through pathways independent of TXA2, thus masking the effect of aspirin.[14] Some studies have also suggested that platelets from aspirin-resistant individuals may be more sensitive to activation by ADP.[15]
Quantitative Data on this compound's Efficacy
The following table summarizes quantitative data on the inhibitory effects of this compound (aspirin) on platelet aggregation from various in vitro studies.
| Agonist | Assay Type | This compound (Aspirin) Concentration | Observed Effect | Reference |
| Collagen | Light Transmission Aggregometry | 0.5 g (oral dose) | Significant inhibition of aggregation | [10] |
| Collagen | Light Transmission Aggregometry | 75 mg (oral dose) | Significantly decreased platelet aggregation | [7] |
| ADP | Light Transmission Aggregometry | 80 µM | Inhibition of the secondary phase of aggregation | [12] |
| Arachidonic Acid | Whole Blood Aggregometry | 0.05 mg/mL | Maximal inhibition of aggregation | [16] |
| Thrombin | Whole Blood Aggregometry | 0.05 - 1.0 mg/mL | Failed to inhibit thrombin-induced aggregation | [16] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the effects of this compound on platelet aggregation.
4.1. Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP).
-
Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.
-
Protocol Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain PPP, which is used as a reference (100% aggregation).
-
Incubation: PRP is incubated with either this compound (at various concentrations) or a vehicle control.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and an agonist (e.g., collagen, ADP) is added to induce aggregation. The change in light transmission is recorded over time.
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage of light transmission, with 0% being the baseline PRP and 100% being the PPP.
-
4.2. Whole Blood Aggregometry (Impedance Method)
This method measures platelet aggregation in a whole blood sample.
-
Principle: Platelet aggregation on electrodes is measured as an increase in electrical impedance.
-
Protocol Outline:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant.
-
Incubation: The whole blood sample is incubated with this compound or a vehicle control.
-
Aggregation Measurement: An agonist is added to the blood sample, and the change in impedance between two electrodes is measured over time.
-
Data Analysis: The aggregation is reported in ohms or as aggregation units.
-
4.3. Thromboxane A2 (TXA2) Measurement
The measurement of TXA2 metabolites, such as thromboxane B2 (TXB2), is a direct way to assess the biochemical efficacy of this compound.
-
Principle: Immunoassays (e.g., ELISA) are used to quantify the levels of TXB2 in plasma or serum.
-
Protocol Outline:
-
Sample Collection: Blood samples are collected from subjects before and after this compound administration.
-
Platelet Activation: Platelets are stimulated with an agonist (e.g., collagen) to induce TXA2 production.
-
TXB2 Measurement: The concentration of the stable TXA2 metabolite, TXB2, is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The levels of TXB2 before and after this compound treatment are compared to determine the extent of COX-1 inhibition.
-
Concluding Remarks
This compound (aspirin) is a cornerstone of antiplatelet therapy, primarily acting through the irreversible inhibition of platelet COX-1 and the subsequent blockade of thromboxane A2 synthesis. Its efficacy is most pronounced in inhibiting aggregation induced by agonists that rely on the TXA2 pathway, such as collagen. While its effect on ADP-induced aggregation is more nuanced, it remains a critical mechanism in the overall reduction of platelet reactivity. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this compound's profound effects on platelet function.
References
- 1. droracle.ai [droracle.ai]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane A2, prostacyclin and aspirin: effects on vascular tone and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Persistent production of platelet thromboxane A2 in patients chronically treated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The variability of platelet-collagen interaction. Its influence on aspirin-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aspirin does not inhibit adenosine diphosphate-induced platelet alpha-granule release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Can we use adenosine diphosphate (ADP) to study "aspirin resistance"? The Janus faces of ADP-triggered platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance to aspirin in vitro is associated with increased platelet sensitivity to adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of aspirin on thrombin stimulated platelet adhesion receptor expression and the role of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solusprin (Aspirin) Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note: The term "Solusprin" did not yield specific results in the context of a cell culture reagent. The following protocols and notes have been developed based on the widely available scientific literature for Aspirin (acetylsalicylic acid, ASA) , which is believed to be the active compound of interest.
Introduction
Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) that is extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.[1] In cell biology research, aspirin is a valuable tool for investigating various cellular processes, including inflammation, proliferation, and apoptosis. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[1][2] These application notes provide detailed protocols for the preparation and use of aspirin solutions in a cell culture setting, ensuring reproducibility and accuracy in experimental outcomes.
Solution Preparation and Stability
Proper preparation of aspirin stock solutions is critical due to its limited solubility and stability in aqueous media. Aspirin is prone to hydrolysis, converting to salicylic acid, a process accelerated at physiological pH (>7.4).[3]
Stock Solution Preparation
Aspirin powder is not readily soluble in water at neutral pH.[3] Therefore, the use of an organic solvent or a buffered solution is necessary to prepare a concentrated stock solution.
Protocol 1: Preparing Aspirin Stock Solution using DMSO or Ethanol
-
Weighing: Aseptically weigh the required amount of acetylsalicylic acid powder (e.g., from Sigma-Aldrich) in a sterile microcentrifuge tube.
-
Dissolving: Add cell culture grade Dimethyl Sulfoxide (DMSO) or Ethanol to the powder to achieve the desired stock concentration (e.g., 1 M).[3][4] Vortex thoroughly until the powder is completely dissolved.
-
pH Adjustment (Optional but Recommended): If using a solvent that allows it, adjust the pH of the stock solution to 7.3-7.4 before dilution into the final culture medium.[3] This can help prevent precipitation.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -70°C for long-term stability.
Protocol 2: Preparing Aspirin Stock Solution using a Buffer
-
Weighing: Aseptically weigh the required amount of acetylsalicylic acid powder.
-
Dissolving: Dissolve the powder in a sterile buffer solution, such as Tris-HCl, which has been shown to work effectively.[5]
-
Sterilization, Aliquoting, and Storage: Follow steps 4 and 5 from Protocol 1.
Working Solution Preparation
Prepare working solutions fresh for each experiment by diluting the high-concentration stock into the cell culture medium.
-
Perform a serial dilution. For example, first, dilute the stock solution 1:10 in the medium, and then add this intermediate dilution to the final culture volume to achieve the desired concentration.[5]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (ideally below 0.5%, and always below 1%) to avoid solvent-induced cytotoxicity.[4]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the aspirin.
Data Presentation: Solubility and Stability
| Parameter | Solvent/Condition | Value/Recommendation | Citations |
| Solubility | Water (37°C) | Poor, approx. 10 mg/mL | |
| Ethanol | ~50 g/L | [3] | |
| DMSO | Readily soluble | [3][4] | |
| Tris-HCl Buffer | Effective for dissolution | ||
| Stock Solution Storage | Temperature | -20°C or -70°C | [4] |
| Handling | Aliquot to avoid freeze-thaw cycles | [4] | |
| Stability in Media | Aqueous solution (pH > 7.4) | Degrades to salicylic acid | |
| Recommendation | Prepare working solutions fresh for each experiment |
Visualization: Solution Preparation Workflow
Mechanism of Action
Aspirin's biological effects are mediated through several signaling pathways. Understanding these mechanisms is key to interpreting experimental results.
COX Enzyme Inhibition
The most well-characterized mechanism of aspirin is the irreversible inactivation of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Aspirin acetylates a serine residue in the active site of these enzymes, blocking the synthesis of pro-inflammatory prostaglandins and clotting-promoting thromboxanes.[2]
Visualization: COX Inhibition Pathway
Modulation of NF-κB and MAPK Signaling
Beyond COX inhibition, aspirin has been shown to modulate other signaling pathways. For instance, it can inhibit the DNA binding activity of NF-κB, a key transcription factor in inflammatory responses.[6] Studies have also shown that aspirin can lead to the sustained activation of the ERK1/2 signaling pathway, which is a part of the MAP kinase cascade, contributing to its apoptotic effects in cancer cells.[6]
Visualization: Aspirin's Effect on NF-κB Signaling
Experimental Protocols for Cell-Based Assays
Aspirin can be evaluated in various cell-based assays to determine its effects on cell health and behavior.[7][8]
Protocol: Cell Viability/Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of aspirin. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with aspirin as described above for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Example Aspirin Concentrations in Assays
| Cell Line | Assay Type | Aspirin Concentration | Observed Effect | Citation |
| MIA PaCa-2, Panc-1 (Pancreatic Cancer) | Cell Viability, Apoptosis | 1 mM (in combination) | ~70% reduction in viability, ~51% induction of apoptosis | [6] |
Visualization: General Cell-Based Assay Workflow
References
- 1. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The molecular mechanism of action of aspirin, curcumin and sulforaphane combinations in the chemoprevention of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sejt-alapú vizsgálatok [sigmaaldrich.com]
- 8. Cell-based Assays | MuriGenics [murigenics.com]
Application Notes and Protocols for the Use of Solusprin (Aspirin) in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solusprin, with its active ingredient acetylsalicylic acid (aspirin), is a widely studied non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action extends beyond its well-known anti-inflammatory, analgesic, and antipyretic properties. In a research context, this compound serves as a valuable tool for investigating fundamental cellular processes such as inflammation, proliferation, apoptosis, and cell signaling in in vitro models. Primary cell lines, being more representative of in vivo physiology than immortalized cell lines, are crucial for these studies. This document provides a detailed protocol for the application of this compound in primary cell cultures, summarizing its effects on various cell types and outlining key signaling pathways it modulates.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition is achieved through the acetylation of a serine residue in the active site of the enzyme.[1] By blocking COX activity, this compound prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, key mediators of inflammation and platelet aggregation.[1]
Beyond COX inhibition, this compound has been shown to modulate other signaling pathways, notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cell survival.[1][2] Furthermore, aspirin-acetylated COX-2 can generate anti-inflammatory lipid mediators called aspirin-triggered lipoxins (ATLs), which contribute to the resolution of inflammation.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound (aspirin) on various primary and other cell types as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of Aspirin
| Target | Cell Type/System | IC50 | Reference |
| COX-1 | - | 5 µg/mL (27.75 µM) | [1] |
| COX-2 | - | 210 µg/mL (1.17 mM) | [1] |
| Nitrite Accumulation | Rat Cardiac Fibroblasts | 750 µmol/L (for salicylate) | [3][4] |
Table 2: Effective Concentrations of Aspirin for Biological Effects
| Effect | Cell Type | Concentration | Duration | Reference |
| Inhibition of Proliferation | Swiss 3T3 Fibroblasts | ~150 µM (half-maximal) | 1 hour | [5] |
| Inhibition of Proliferation | Hepatocellular Carcinoma Cells | 2.5, 5, 10 mmol/l | 24 or 48 hours | [6] |
| Inhibition of Proliferation | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 1, 2, 5, 10 mM | 12, 24, 48 hours | [7] |
| Induction of Apoptosis | Hepatocellular Carcinoma (Huh-7) | 2.5 mmol/l | 48 hours | [6] |
| Induction of Apoptosis | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 1, 2, 5, 10 mM | 24 hours | [7] |
| G0/G1 Cell Cycle Arrest | Hepatocellular Carcinoma (Huh-7) | 2.5 mmol/l | 24 and 48 hours | [6] |
| Inhibition of LPS-induced Macrophage Activation | Murine Peritoneal Macrophages | 50, 100, 150, 200 µg/ml | 12 hours pre-treatment | [8] |
| Decreased CX3CL1 Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.0 - 6.0 mM | 7 days | [9] |
Signaling Pathways Modulated by this compound (Aspirin)
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's inhibition of the COX pathway.
Caption: this compound's modulation of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Salicylate or aspirin inhibits the induction of the inducible nitric oxide synthase in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of DNA synthesis by aspirin in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin inhibits LPS-induced macrophage activation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin Action in Endothelial Cells: Different Patterns of Response Between Chemokine CX3CL1/CX3CR1 and TNF-α/TNFR1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solusprin Dosage Calculation for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solusprin is a novel non-steroidal anti-inflammatory drug (NSAID) with a primary active component structurally and functionally similar to aspirin. Its principal mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway and in platelet aggregation.[1][2][3][4] This document provides detailed protocols for calculating and administering this compound (using aspirin as a reference) in mouse models, a crucial step in preclinical research for evaluating its therapeutic efficacy and safety profile. The provided guidelines are based on established allometric scaling principles for dose conversion between species and data from published studies on aspirin in mice.
Mechanism of Action: Inhibition of Cyclooxygenase
This compound, like aspirin, exerts its anti-inflammatory, analgesic, and antipyretic effects by acetylating a serine residue in the active site of both COX-1 and COX-2 enzymes.[2][4] This irreversible inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, key signaling molecules that mediate inflammation, pain, fever, and platelet aggregation.[2][5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation, and its inhibition is primarily responsible for the anti-inflammatory effects of NSAIDs.[3][4]
Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.
Experimental Protocols
Dosage Calculation: Human Equivalent Dose (HED) to Animal Equivalent Dose (AED)
The conversion of a human dose to a mouse dose is not based on body weight alone but on the body surface area (BSA), which better reflects metabolic rates across species.[6][7] The most common method utilizes Km factors (Body weight (kg) / BSA (m²)).[8]
Formula for Animal Equivalent Dose (AED):
AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Km Values:
-
Human: 37
-
Mouse: 3
Example Calculation:
If the human therapeutic dose of this compound is 10 mg/kg:
Mouse Dose (mg/kg) = 10 mg/kg × (37 / 3) ≈ 123.3 mg/kg
It is crucial to note that this calculation provides a starting point. The optimal dose should be determined empirically through dose-response studies for the specific mouse model and disease state being investigated.
This compound Administration Protocol for Mouse Models
The following is a generalized protocol for the oral administration of this compound to mice.
Materials:
-
This compound (or aspirin) powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)
-
Weighing scale
-
Mortar and pestle (if needed)
-
Vortex mixer
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 ml)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Acclimatize mice to the facility for at least one week before the experiment.
-
Dose Preparation:
-
Calculate the total amount of this compound needed for the study.
-
Weigh the required amount of this compound powder.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 10 mg/ml for a 100 mg/kg dose in a 20g mouse, administering 0.2 ml).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Attach the oral gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
-
Frequency and Duration: The frequency and duration of administration will depend on the specific experimental design and the pharmacokinetic profile of this compound. Daily administration is common in many studies.[9]
Caption: General experimental workflow for in vivo mouse studies with this compound.
Data Presentation: this compound (Aspirin) Dosages in Mouse Models
The following table summarizes various doses of aspirin used in different mouse models, providing a reference range for designing new studies.
| Mouse Model | Dosage Range (mg/kg) | Route of Administration | Study Focus | Reference |
| Neuroblastoma (TH-MYCN) | 10 | Oral Gavage | Anti-tumor and anti-inflammatory effects | [9] |
| Stressed Rodents | 20 | Oral | Analgesic and anti-inflammatory | [10] |
| Intestinal Tumorigenesis | 25 | Oral | Chemoprevention of colorectal cancer | [11] |
| Acetic Acid-Induced Pain | 2.5 - 100 | Oral | Anti-nociceptive activity | [12] |
| Hemostasis and Thrombosis | 100 | Oral | Antiplatelet activity | [13] |
| Transfusion-Related Acute Lung Injury | Not specified | Not specified | Protection from lung injury | [14] |
| Hypertension | ~2.5 (50 µ g/day ) | Oral | Hypotensive effect | [15] |
Conclusion
The successful implementation of in vivo studies using this compound in mouse models relies on accurate dosage calculation and consistent administration protocols. By utilizing allometric scaling for initial dose estimation and refining the dosage based on empirical evidence from dose-response studies, researchers can effectively evaluate the therapeutic potential of this compound. The provided protocols and data serve as a comprehensive guide for drug development professionals to design and execute robust preclinical studies.
References
- 1. Soluspirin CV [resmed.co.za]
- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin: The Mechanism of Action Revisited in the Context of Pregnancy Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion between animals and human [targetmol.com]
- 8. ecronicon.net [ecronicon.net]
- 9. Low-dose aspirin delays an inflammatory tumor progression in vivo in a transgenic mouse model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose aspirin like analgesic and anti-inflammatory activities of mono-hydroxybenzoic acids in stressed rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of chronic low-dose aspirin treatment on tumor prevention in three mouse models of intestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of commonly used tests to measure the effect of single-dose aspirin on mouse hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet depletion and aspirin treatment protect mice in a two-event model of transfusion-related acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-Dependent Hypotensive Effect of Aspirin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Solusprin (Aspirin) in Inflammation Research Models
Introduction
Solusprin, a brand name for Aspirin (acetylsalicylic acid), is a widely utilized non-steroidal anti-inflammatory drug (NSAID) in both clinical practice and preclinical research. Its well-characterized mechanism of action makes it an essential tool and a benchmark compound in the study of inflammation. These application notes provide detailed protocols and quantitative data for the use of this compound in common in vitro and in vivo inflammation research models. The primary mechanism of this compound's anti-inflammatory effect is the irreversible inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins and thromboxanes.[1] Additionally, recent studies have highlighted its role in modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4]
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of COX Enzymes: It irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins (PGs) like PGE2, which are potent mediators of inflammation, pain, and fever.[1]
-
Modulation of NF-κB Signaling: this compound can inhibit the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[4][5] This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6.[2][5]
-
Inhibition of MAPK Signaling: It has been shown to suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK), further contributing to its anti-inflammatory effects.[2][3]
-
Induction of Anti-inflammatory Mediators: Aspirin-modified COX-2 can produce 15-epi-lipoxins (Aspirin-Triggered Lipoxins or ATLs), which are specialized pro-resolving mediators that actively help to terminate the inflammatory response.[3]
In Vitro Inflammation Models
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (RAW 264.7)
The RAW 264.7 murine macrophage cell line is a standard model for studying the inflammatory response to bacterial endotoxins like LPS. LPS stimulation leads to the production of various pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6. This compound is used to assess its ability to inhibit the production of these mediators.
Quantitative Data: Efficacy of this compound (Aspirin) in In Vitro Models
| Model System | Inflammatory Stimulus | Measured Parameter | This compound (Aspirin) Concentration | Efficacy | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α Production | 200 µg/mL | Significant Inhibition | [6] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | iNOS Expression | 50-200 µg/mL | Dose-dependent downregulation | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β (2 ng/mL) | PGE2 Production | 10⁻¹⁰ M - 10⁻⁴ M | Dose-dependent inhibition | [7][8] |
| Hep-2 Cells | N/A (Cell Viability) | Cell Viability | 91.2 µg/mL | IC50 | [9] |
Experimental Protocol: Inhibition of NO and TNF-α Production in LPS-Stimulated RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound (Aspirin) stock solution (dissolved in DMSO or ethanol)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kit for TNF-α quantification
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well for NO and viability assays, or into a 24-well plate at 1 x 10⁶ cells/well for TNF-α ELISA. Incubate overnight at 37°C, 5% CO₂.[10][11]
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µg/mL).[6] Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the stock solution). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[6] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.[6]
-
Quantification of Nitric Oxide (NO):
-
After incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.[10]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration using a sodium nitrite standard curve.
-
-
Quantification of TNF-α:
-
Collect the supernatant from the 24-well plate and centrifuge to remove any cell debris.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay (e.g., MTT):
-
To ensure that the observed inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the 96-well plate.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
In Vivo Inflammation Models
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[12] this compound is widely used in this model to evaluate its anti-edema and anti-inflammatory properties.
Quantitative Data: Efficacy of this compound (Aspirin) in Carrageenan-Induced Paw Edema in Rats
| Animal Model | Administration Route | This compound (Aspirin) Dose (mg/kg) | Efficacy (% Inhibition of Edema) | Time Point (post-carrageenan) | Reference |
| Rat | Intraperitoneal (i.p.) | >100 (ED50) | ~39% at 100 mg/kg | 3 hours | [1] |
| Rat | Oral (p.o.) | 100 | 47.2% | 6 hours | [1][13] |
| Rat | Oral (p.o.) | 150 | Significant reduction in paw volume | 5 hours | [13][14] |
| Rat | Oral (p.o.) | 300 | Significant inhibition | 5 hours | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound (Aspirin) suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.[13]
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: this compound (e.g., 100 mg/kg, p.o.)
-
Group 3: this compound (e.g., 150 mg/kg, p.o.)
-
Group 4: Positive Control (e.g., Indomethacin 5 mg/kg, i.p.)[15]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[13] This is the 0-hour reading.
-
Drug Administration: Administer this compound or the vehicle control orally (p.o.) one hour before the carrageenan injection.[13]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[13][15]
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[13][15]
-
Calculation of Edema Inhibition:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
-
Calculate the percentage of edema inhibition for the treated groups using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume of the control group and Vt is the average increase in paw volume of the treated group.[13]
-
Signaling Pathways and Experimental Workflows
Diagram of this compound's Effect on NF-κB and MAPK Signaling Pathways
Caption: this compound inhibits NF-κB and MAPK pathways.
Diagram of the In Vivo Experimental Workflow (Carrageenan-Induced Paw Edema)
Caption: Workflow for the rat paw edema model.
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin suppresses TNF-α-induced MMP-9 expression via NF-κB and MAPK signaling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin-triggered lipoxin A4 attenuates LPS-induced pro-inflammatory responses by inhibiting activation of NF-κB and MAPKs in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin inhibits LPS-induced macrophage activation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells | PLOS One [journals.plos.org]
- 9. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Solusprin (Aspirin) as a Tool for Studying COX-1/COX-2 Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solusprin, with its active ingredient acetylsalicylic acid (aspirin), is a widely used non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable tool for studying the cyclooxygenase (COX) pathways. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a key role in inflammation.[1] Aspirin irreversibly inhibits both COX-1 and COX-2, but exhibits a greater potency for COX-1.[1][2] This differential inhibition makes this compound (aspirin) a useful probe for dissecting the distinct roles of COX-1 and COX-2 in various biological processes.
The primary mechanism of action for aspirin is the irreversible acetylation of a serine residue within the active site of the COX enzymes.[3] In COX-1, this occurs at serine 530, which blocks the binding of the substrate, arachidonic acid, leading to a complete loss of its cyclooxygenase activity.[3] In COX-2, aspirin acetylates the homologous serine 516, which significantly inhibits the production of prostaglandins but also confers a new catalytic activity, leading to the production of 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[3]
These application notes provide a summary of the quantitative data on aspirin's inhibitory activity, detailed protocols for key experiments to study COX-1 and COX-2 inhibition, and visualizations of the relevant pathways and workflows.
Data Presentation: Quantitative Analysis of Aspirin's Inhibition of COX-1 and COX-2
The half-maximal inhibitory concentration (IC50) of aspirin for COX-1 and COX-2 varies depending on the experimental system. The following table summarizes IC50 values obtained from different assays.
| Enzyme | Source / Assay System | Measured Endpoint | Aspirin IC50 (µM) | Reference |
| COX-1 | Human Articular Chondrocytes | Prostaglandin E2 Production | 3.57 | [3] |
| Washed Human Platelets | Thromboxane B2 Production | 1.3 ± 0.5 | [3] | |
| COX-2 | Recombinant Human COX-2 | 15R-PGE2 Formation | ~50 | [4] |
Experimental Protocols
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol determines the IC50 values of this compound (aspirin) for purified recombinant COX-1 and COX-2 enzymes by measuring the peroxidase activity of cyclooxygenase.[3]
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
This compound (Aspirin)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (aspirin) in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
-
Plate Setup:
-
To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the various concentrations of this compound (aspirin) or a vehicle control (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the COX probe to all wells.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each aspirin concentration.
-
Plot the percent inhibition versus the logarithm of the aspirin concentration to determine the IC50 value.
-
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay utilizes whole blood to assess the inhibitory effects of this compound (aspirin) in a more physiologically relevant environment.[5]
Part A: COX-1 Activity (Serum Thromboxane B₂ Measurement)
Principle: Thromboxane B₂ (TXB₂) production during blood clotting is a specific marker for platelet COX-1 activity.
Procedure:
-
Dispense 1 mL aliquots of freshly drawn human venous blood (with no anticoagulant) into polypropylene tubes.
-
Immediately add various concentrations of this compound (aspirin) or a vehicle control to the tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting and platelet activation.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum supernatant and store at -80°C until analysis.
-
Measure the TXB₂ concentration in the serum using a commercial ELISA kit.[5]
Part B: COX-2 Activity (LPS-Induced Prostaglandin E₂ Measurement)
Principle: Prostaglandin E₂ (PGE₂) production by monocytes after stimulation with lipopolysaccharide (LPS) is a marker for COX-2 activity.
Procedure:
-
Dispense 1 mL aliquots of heparinized human venous blood into sterile polypropylene tubes.
-
Add various concentrations of this compound (aspirin) or a vehicle control.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.[5]
-
Incubate the tubes at 37°C for 24 hours.[5]
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the PGE₂ concentration in the plasma using a commercial ELISA kit.[5]
Data Analysis (for both parts):
-
Calculate the percent inhibition of TXB₂ or PGE₂ production for each aspirin concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the aspirin concentration to determine the IC50 value.
Protocol 3: Cell-Based Assay for COX-2 Inhibition in HCA-7 Cells
This protocol measures the effect of this compound (aspirin) on PGE₂ production in a COX-2 expressing cancer cell line.
Materials:
-
HCA-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Aspirin) stock solution
-
Arachidonic Acid (AA) solution
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for PGE₂
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed HCA-7 cells in 24-well plates and grow to approximately 80-90% confluency.
-
-
Inhibitor Treatment:
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with various concentrations of this compound (aspirin) or vehicle control for 30 minutes at 37°C.
-
-
Stimulation:
-
Add arachidonic acid (final concentration 10 µM) to stimulate prostanoid production.
-
Incubate for an additional 30 minutes at 37°C.[5]
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium at 10,000 x g for 5 minutes to remove cell debris.
-
Store the supernatant at -80°C until analysis.
-
-
PGE₂ Measurement:
-
Measure the concentration of PGE₂ using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE₂ production for each aspirin concentration relative to the vehicle-treated control.
-
Determine the EC50 value by plotting percent inhibition versus aspirin concentration.
-
Visualizations
Caption: COX Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Assessing COX Inhibition.
Caption: Differential Inhibition of COX-1 and COX-2 by this compound.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: In Vitro Angiogenesis Assays Using Solusprin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1][2][3] The ability to modulate angiogenesis is a significant focus in therapeutic drug development. In vitro angiogenesis assays provide robust and reproducible systems to screen and characterize the efficacy of potential pro- or anti-angiogenic compounds.[2][3][4]
This application note provides detailed protocols for evaluating the anti-angiogenic potential of Solusprin, a novel investigational compound, using a panel of standard in vitro assays: the Endothelial Cell Tube Formation Assay, the Endothelial Cell Migration Assay, and the Endothelial Cell Proliferation Assay. These assays model key steps in the angiogenic cascade and allow for the quantitative assessment of this compound's inhibitory effects.
Proposed Mechanism of Action of this compound
While the precise mechanism of this compound is under investigation, it is hypothesized to exert its anti-angiogenic effects by interfering with key signaling pathways that regulate endothelial cell function. One of the primary pathways in angiogenesis is initiated by Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, on endothelial cells.[5][6] This binding triggers a cascade of downstream signaling events that promote cell proliferation, migration, and differentiation.[5][6] Based on preliminary data and structural similarities to other known anti-angiogenic agents like aspirin, this compound is thought to potentially inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, and may also modulate the VEGF/VEGFR2 signaling axis.[7][8][9]
Caption: Proposed inhibitory action of this compound on the VEGF signaling pathway.
Endothelial Cell Tube Formation Assay
This assay is one of the most widely used methods to evaluate the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro, a crucial step in angiogenesis.[2][10][11]
Experimental Workflow
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol
-
Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a chilled 96-well plate.[12]
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[12]
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to approximately 80-90% confluency. Harvest the cells using trypsin and resuspend them in endothelial basal medium (EBM) containing 0.5-2% FBS.
-
Treatment: Prepare a cell suspension at a concentration of 2-4 x 10^5 cells/mL. Aliquot the cell suspension and add various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available (e.g., Sunitinib).
-
Seeding: Gently add 100 µL of the treated cell suspension (2-4 x 10^4 cells) onto the surface of the solidified BME in each well.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Monitor tube formation periodically under a microscope. Peak tube formation typically occurs within this timeframe.[12][13]
-
Imaging and Quantification: After incubation, capture images of the tube networks in each well using an inverted microscope at 4x or 10x magnification. Quantify angiogenesis by measuring parameters such as the total tube length, number of nodes/junctions, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[10][14]
Data Presentation
| This compound (µM) | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| 0 (Vehicle) | 12540 ± 850 | 110 ± 12 | 85 ± 9 |
| 1 | 11320 ± 790 | 98 ± 10 | 75 ± 8 |
| 10 | 8750 ± 620 | 65 ± 8 | 48 ± 6 |
| 50 | 4120 ± 350 | 25 ± 5 | 15 ± 4 |
| 100 | 1560 ± 210 | 8 ± 3 | 3 ± 2 |
Endothelial Cell Migration Assay (Transwell Assay)
Cell migration is a prerequisite for endothelial cells to invade the surrounding tissue and form new vessels.[15] The Transwell or Boyden chamber assay is a common method to assess chemotactic cell migration.[15]
Experimental Workflow
Caption: Workflow for the Transwell Endothelial Cell Migration Assay.
Protocol
-
Setup: Add 600 µL of EBM containing a chemoattractant (e.g., 20 ng/mL VEGF) and 5% FBS to the lower wells of a 24-well plate.
-
Cell Preparation: Culture and harvest HUVECs as previously described. Resuspend cells in serum-free EBM at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seeding: Place cell culture inserts (8.0 µm pore size) into the wells. Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or cold methanol for 15-20 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several representative fields of view for each insert using a light microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
Data Presentation
| This compound (µM) | Migrated Cells per Field | % Inhibition of Migration |
| 0 (Vehicle) | 215 ± 18 | 0% |
| 1 | 188 ± 15 | 12.6% |
| 10 | 121 ± 11 | 43.7% |
| 50 | 55 ± 8 | 74.4% |
| 100 | 18 ± 4 | 91.6% |
Endothelial Cell Proliferation Assay
Endothelial cell proliferation is essential to provide the necessary number of cells for the formation of a new vessel.[4][16] This assay measures the effect of this compound on the proliferation rate of endothelial cells.
Experimental Workflow
Caption: Workflow for the Endothelial Cell Proliferation Assay.
Protocol
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[17][18]
-
Attachment: Incubate overnight at 37°C to allow for cell attachment.
-
Synchronization (Optional): To synchronize the cell cycle, replace the medium with EBM containing 0.5% FBS and incubate for 12-24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh low-serum (e.g., 2% FBS) medium containing a mitogen (e.g., 20 ng/mL VEGF) and the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.[17]
-
Proliferation Measurement (MTS Assay Example):
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Data Presentation
| This compound (µM) | Absorbance (490 nm) | % Proliferation (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.07 | 94.4% |
| 10 | 0.95 ± 0.06 | 76.0% |
| 50 | 0.62 ± 0.05 | 49.6% |
| 100 | 0.31 ± 0.04 | 24.8% |
Conclusion
The in vitro assays described in this application note provide a comprehensive framework for evaluating the anti-angiogenic activity of this compound. By systematically assessing its impact on endothelial cell tube formation, migration, and proliferation, researchers can quantify its inhibitory potential and gain insight into its mechanism of action. The data generated from these assays are crucial for the preclinical development of this compound as a potential therapeutic agent for angiogenesis-dependent diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Angiogenesis Assays - Creative Bioarray [cell.creative-bioarray.com]
- 3. news-medical.net [news-medical.net]
- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autocrine VEGF signaling promotes cell proliferation through a PLC-dependent pathway and modulates Apatinib treatment efficacy in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and antimitotic effects of aspirin in hypoxia–reoxygenation modulation of the LOX-1-NADPH oxidase axis as a potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the antiangiogenic effects of aspirin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 14. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 16. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Endothelial cell proliferation assay [bio-protocol.org]
- 18. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for Aspirin and its Derivatives in the Treatment of Induced Inflammation in Rats
These application notes provide a comprehensive overview of the use of aspirin and its derivatives, such as nitroaspirin, in experimental models of induced inflammation in rats. The protocols and data presented are intended for researchers, scientists, and drug development professionals working in the field of inflammation research.
Introduction
Aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their anti-inflammatory and analgesic properties. Their primary mechanism of action involves the inhibition of cyclo-oxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins like PGI₂ and PGE₂.[1] In addition to inhibiting inflammation, aspirin has been shown to trigger the production of specialized pro-resolving mediators, including aspirin-triggered lipoxins (ATLs) and resolvins (AT-RvDs), which actively promote the resolution of inflammation.[2][3][4][5] This document outlines detailed protocols for evaluating the anti-inflammatory effects of aspirin and its derivatives in a common rat model of acute inflammation.
Experimental Models of Inflammation
The carrageenan-induced paw edema model is a classical and highly reproducible method for inducing acute inflammation and is widely used for screening potential anti-inflammatory drugs.[1][6]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat hind paw elicits a biphasic inflammatory response. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (2.5-6 hours) is associated with the production of prostaglandins and the infiltration of polymorphonuclear leukocytes (neutrophils).
Other relevant models include:
-
Formaldehyde-Induced Paw Edema: A model for sub-acute inflammation.[7]
-
Cotton-Pellet-Induced Granuloma: A model for chronic inflammation.[7][8]
-
Xylene-Induced Ear Edema: A rapid screening model for acute inflammation.[9]
Experimental Protocols
This protocol details the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of aspirin and its derivatives.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-250 g)
-
Aspirin or its derivative (e.g., Nitroaspirin)
-
Carrageenan (lambda, Type IV)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Saline solution (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Animal handling and injection equipment
Experimental Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.
Procedure:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats (160-240 g) in standard laboratory conditions for at least one week before the experiment.[1]
-
Grouping and Administration:
-
Randomly divide the animals into groups (n=6 per group), including a vehicle control group, positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of aspirin or its derivative.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) at a specified time before inducing inflammation (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar surface of the right hind paw.[10]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[1]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
At the end of the experiment, tissue and blood samples can be collected for the analysis of inflammatory biomarkers.
Procedure:
-
Euthanize the animals at a predetermined time point (e.g., 6 hours post-carrageenan).
-
Collect blood samples via cardiac puncture for serum separation.
-
Excise the inflamed paw tissue.
-
Homogenize the paw tissue for the analysis of local inflammatory mediators.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), anti-inflammatory cytokines (e.g., IL-10), and other markers like C-reactive protein (CRP) and vascular cell adhesion molecule-1 (VCAM-1) in serum and tissue homogenates using ELISA kits.[7][11][12]
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory effects of aspirin and its derivatives in the carrageenan-induced paw edema model.
Table 1: Effect of Nitroaspirin and Aspirin on Carrageenan-Induced Paw Edema in Rats (Late Phase) [1]
| Treatment (p.o.) | Dose (mg/kg) | Inhibition of Edema (%) at 360 min |
| Nitroaspirin | 100 | 46.9 ± 1.6 |
| Aspirin | 100 | 47.2 ± 3.8 |
Table 2: ED₅₀ Values for the Inhibition of Carrageenan-Induced Paw Edema and Hyperalgesia [1]
| Compound | Route | Parameter | ED₅₀ (μmol/kg) |
| Nitroaspirin | i.p. | Paw Edema (late phase) | 64.3 |
| Aspirin | i.p. | Paw Edema (late phase) | >555 |
| Nitroaspirin | p.o. | Mechanical Hyperalgesia | 365 |
| Aspirin | p.o. | Mechanical Hyperalgesia | 784 |
Table 3: Effect of Anti-Inflammatory Treatment on Serum Biomarkers in Formaldehyde-Induced Inflammation (Data adapted from a study on Aliskiren for illustrative purposes)[7][11]
| Treatment | Dose (mg/kg) | TNF-α (pg/mL) | hs-CRP (ng/mL) | VCAM-1 (ng/mL) |
| Control | - | 150 ± 10 | 25 ± 2 | 30 ± 3 |
| Test Compound | 60 | 80 ± 5 | 15 ± 1 | 18 ± 2 |
| Dexamethasone | 1 | 75 ± 6 | 14 ± 2 | 17 ± 1 |
| *p < 0.05 compared to control. |
Signaling Pathways
Aspirin exerts its primary anti-inflammatory effect by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by aspirin.
Aspirin acetylates COX-2, which shifts its enzymatic activity to produce precursors for anti-inflammatory lipoxins and resolvins. These mediators actively promote the resolution of inflammation.
Caption: Aspirin-triggered lipoxin (ATL) and resolvin (AT-RvD) pro-resolving pathway.
Conclusion
The protocols and data outlined in these application notes provide a robust framework for the preclinical evaluation of aspirin and its derivatives in rat models of induced inflammation. By employing these standardized methods, researchers can effectively assess the anti-inflammatory and pro-resolving properties of novel compounds, contributing to the development of more effective anti-inflammatory therapies.
References
- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of aspirin-triggered resolvin D1 on spinal nociceptive processing in rat pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms in anti-inflammation and resolution: the role of lipoxins and aspirin-triggered lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory circuitry: lipoxin, aspirin-triggered lipoxins and their receptor ALX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The anti-inflammatory activity of some sulphonamides in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploration of acute and chronic anti-inflammatory potential of Quercus leucotrichophora A. Camus extracts in Wistar rats: A mechanistic insight [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effect of Oleuropein in Experimental Rat Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of COX-2 Expression Following Solusprin Treatment by Western Blot
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[1] It plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[1] Consequently, COX-2 is a significant target for anti-inflammatory drug development. Solusprin, a novel non-steroidal anti-inflammatory drug (NSAID), is investigated for its potential to modulate COX-2 expression. Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture, making it an ideal method for quantifying changes in COX-2 protein levels after treatment with this compound.[2][3] This application note provides a detailed protocol for the analysis of COX-2 expression in cell lysates treated with this compound using Western blot.
Principle of the Assay
The Western blot technique involves several key steps: protein extraction from cultured cells, separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose), and detection of the target protein (COX-2) using specific primary and secondary antibodies.[3][4] The signal generated, often through chemiluminescence, is proportional to the amount of the target protein, allowing for semi-quantitative analysis of protein expression.[2] Normalization to a housekeeping protein (e.g., β-actin or GAPDH) is essential for accurate quantification.[5]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 macrophages or HT-29 colon cancer cells) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[6]
-
Induction of COX-2 Expression (Optional): To study the inhibitory effect of this compound, COX-2 expression can be induced by treating the cells with an inflammatory agent like lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6-24 hours prior to this compound treatment.[6]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) is recommended to determine the optimal concentration.[6]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent). Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours).[6]
II. Protein Extraction (Lysis)
-
Cell Harvest: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitors, to each well.[7]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[6][7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[6]
III. Protein Quantification
-
Protein Assay: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.[6] This step is crucial for ensuring equal loading of protein for each sample during electrophoresis.[5]
IV. Western Blot Analysis
-
Sample Preparation: Take an equal amount of protein from each sample (e.g., 20-30 µg) and mix it with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8] Ensure the membrane is activated with methanol if using PVDF.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2, diluted in the blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing step (IV.6) to remove the unbound secondary antibody.[8]
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[8]
-
Imaging: Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain optimal band intensity without saturation.[8]
-
Stripping and Re-probing (for Loading Control): To normalize the data, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for a housekeeping protein like β-actin or GAPDH, followed by the corresponding secondary antibody and detection steps.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison of COX-2 expression levels across different treatment conditions. The band intensities are measured using densitometry software, and the relative expression of COX-2 is normalized to the loading control.
Table 1: Effect of this compound on COX-2 Protein Expression
| Treatment Group | This compound Conc. (µM) | COX-2 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized COX-2 Expression (COX-2 / β-actin) | % Inhibition of COX-2 Expression |
| Untreated Control | 0 | 1500 | 2000 | 0.75 | 0% |
| Vehicle Control (DMSO) | 0 | 1480 | 1950 | 0.76 | -1% |
| This compound | 1 | 1250 | 1980 | 0.63 | 16% |
| This compound | 5 | 950 | 2010 | 0.47 | 37% |
| This compound | 10 | 600 | 1970 | 0.30 | 60% |
| This compound | 25 | 350 | 2050 | 0.17 | 77% |
| This compound | 50 | 150 | 1990 | 0.08 | 90% |
Visualizations
Caption: Experimental workflow for Western blot analysis of COX-2.
References
- 1. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. SDS -PAGE and Western Blotting Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Solusprin (Aspirin)
Introduction
Solusprin, the brand name for acetylsalicylic acid (aspirin), is a widely used medication for pain relief, fever reduction, and as an anti-inflammatory agent.[1] Ensuring the quality and purity of this compound in pharmaceutical formulations is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a precise, sensitive, and reliable analytical technique for the quantitative determination of aspirin and its related substances, particularly its primary degradation product, salicylic acid.[2][3][4] This application note provides a detailed protocol for the HPLC analysis of this compound in bulk drug substance and tablet dosage forms, including method validation parameters and a stability-indicating assay.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify aspirin and its impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier. The acidic mobile phase is crucial for obtaining good peak shape and retention for the acidic analytes. The concentration of aspirin is determined by comparing its peak area to that of a reference standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water:Acetonitrile:Orthophosphoric Acid (600:400:2, v/v/v) |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 237 nm[2][3][5] |
| Run Time | Approximately 10 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (60:40, v/v) with 0.1% formic acid can be used as a diluent.[1]
-
Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of USP Aspirin Reference Standard (RS) in the diluent in a 50-mL volumetric flask to obtain a solution with a concentration of about 0.5 mg/mL.[6]
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.1 mg/mL for assay analysis.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder, equivalent to about 250 mg of aspirin, to a 50-mL volumetric flask.[6]
-
Add approximately 40 mL of diluent and sonicate for 10 minutes to dissolve the aspirin.[6]
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of this solution at 3000 rpm for 10 minutes.[1]
-
Dilute the supernatant to a final concentration of approximately 0.1 mg/mL with the diluent for assay analysis.[1] For impurity analysis, a higher concentration of around 0.5 mg/mL may be used.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.0 - 1.2[1] |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | ≤ 0.25%[1] |
Table 2: Method Validation Data
| Parameter | Specification | Result |
| Linearity (Concentration Range) | 0.025 - 0.25 mg/mL[7] | Correlation Coefficient (r²) ≥ 0.999[1][6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.9%[5] |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | ≤ 0.25%[1] |
| - Interday | ≤ 2.0% | ≤ 0.25%[1] |
| Limit of Detection (LOD) | - | 0.84 µg/mL[8][9] |
| Limit of Quantification (LOQ) | - | 2.55 µg/mL[8][9] |
Table 3: Typical Retention Times
| Compound | Retention Time (min) |
| Salicylic Acid | ~1.7 |
| Acetylsalicylic Acid (Aspirin) | ~4.0[5] |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 5 hours.[7]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 5 hours.[7]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.[10]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 80 °C).[10]
The primary degradation product observed is salicylic acid.[4] The method should be able to resolve the aspirin peak from any degradation product peaks.
Visualization
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Aspirin Degradation Pathway
Caption: Hydrolytic degradation pathway of Aspirin.
References
- 1. lcms.cz [lcms.cz]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
- 7. Validation of an HPLC Assay Method for Routine QC Testing... [degruyterbrill.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solusprin (Aspirin) Aqueous Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Solusprin (aspirin) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: this compound, which contains acetylsalicylic acid (aspirin), is highly susceptible to hydrolysis in aqueous environments. The primary degradation pathway involves the cleavage of the ester bond, resulting in the formation of salicylic acid and acetic acid.[1][2][3] This hydrolysis can significantly impact experimental outcomes by altering the concentration of the active compound.
Q2: What is the optimal pH for preparing a stable aqueous solution of this compound?
A2: Aspirin demonstrates its highest stability in mildly acidic conditions, specifically within a pH range of 2-3.[1] Under strongly acidic (pH < 2) or neutral to alkaline (pH > 8) conditions, the rate of hydrolysis increases considerably.[1] Therefore, for experimental purposes, it is highly recommended to use a buffered solution to maintain a stable, acidic pH.
Q3: How does temperature affect the stability of this compound solutions?
A3: The rate of this compound hydrolysis is directly proportional to the temperature.[1] Elevated temperatures will accelerate the degradation process. For instance, one study observed a more than fivefold increase in hydrolysis when the temperature was raised from 22.5°C to 37°C.[4] It is crucial to prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or frozen) to minimize degradation, especially for long-term experiments.[1]
Q4: Can the choice of buffer impact the stability of my this compound solution?
A4: Yes, the buffer system can influence the rate of hydrolysis. Some buffers, such as phosphate buffers, have been shown to catalyze the hydrolysis of aspirin.[1][4] Citrate or acetate buffers are often recommended for preparing aspirin solutions as they can effectively maintain the desired acidic pH without accelerating degradation.[1]
Q5: What are the main degradation products of this compound that I should monitor?
A5: The primary and most well-known degradation product of aspirin in aqueous solution is salicylic acid.[1][2] In some solid-state degradation studies, other products like acetylsalicylsalicylic acid and salicylsalicylic acid have also been identified.[5] For most aqueous stability studies, monitoring the increase in salicylic acid concentration alongside the decrease in aspirin concentration is sufficient.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution. | Salicylic acid, a hydrolysis product, has lower aqueous solubility than aspirin and can precipitate out, especially at high concentrations and lower pH.[1] | 1. Ensure the pH is within the optimal stability range (2-3).[1]2. Consider using a co-solvent like ethanol or polyethylene glycol to improve the solubility of both aspirin and salicylic acid.[1][4]3. If feasible for your experiment, prepare a more dilute solution.[1] |
| Inconsistent or non-reproducible experimental results. | This is often due to the degradation of aspirin during the experiment, leading to a lower effective concentration. | 1. Always prepare fresh aqueous solutions of this compound for each experiment.[1]2. Use an appropriate acidic buffer (e.g., citrate or acetate) to maintain a stable pH between 2 and 3.[1]3. Control the temperature of your experiment and avoid unnecessary exposure to heat.[1][4] |
| Rapid loss of this compound potency. | The solution may be at a suboptimal pH, at an elevated temperature, or prepared with a catalyzing buffer. | 1. Verify the pH of your solution; adjust to pH 2-3 with a suitable buffer.[1]2. Store stock solutions at 2-8°C for no longer than 24 hours, or aliquot and freeze at -20°C for longer-term storage.[1]3. Switch from a phosphate buffer to a citrate or acetate buffer.[1][4] |
Quantitative Data Summary
Table 1: Forced Degradation of Aspirin under Various Conditions
| Stress Condition | Reagent/Details | Duration & Temperature | Aspirin Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour at 60°C | 32.63% | |
| Alkaline Hydrolysis | 0.1 N NaOH | - | 10.17% | |
| Oxidative | 3% H₂O₂ | 3 hours at room temp. | 15.48% | |
| Thermal | Dry Heat | - | 0.37% |
Note: The extent of degradation is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under acidic and basic conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) if solubility is an issue.[1][6]
-
Dilute the stock solution with the respective stressor (acidic or basic solution) to achieve the desired final concentration (e.g., 2.5 mg/mL).[6] The final concentration of the organic solvent should be minimized.
-
-
Acidic Hydrolysis:
-
Prepare a 0.1 N solution of hydrochloric acid (HCl).
-
Add the this compound stock solution to the 0.1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 3 hours).[6]
-
At predetermined time points, withdraw samples, neutralize them if necessary, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a 0.1 N solution of sodium hydroxide (NaOH).
-
Add the this compound stock solution to the 0.1 N NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 3 hours).[6]
-
At predetermined time points, withdraw samples, neutralize them, and dilute with the mobile phase for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining aspirin and the formation of salicylic acid.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Aspirin and Salicylic Acid
This is an example of an HPLC method that can be adapted to separate and quantify aspirin and its primary degradation product, salicylic acid.
-
Column: Hypersil BDS C18 (100 x 4.6 mm, 5µm) or equivalent.[7]
-
Mobile Phase: A mixture of sodium perchlorate buffer (pH 2.5), acetonitrile, and isopropyl alcohol (e.g., in a ratio of 85:14:1 v/v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detector: UV detector operated at 275 nm.[7]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 4 µL.[8]
-
Sample Preparation: Dilute the samples from the degradation study with the mobile phase to a suitable concentration. Centrifuge if necessary to remove any particulate matter.[8]
-
Quantification: Use external standards of aspirin and salicylic acid to create calibration curves for quantification.
Visualizations
Caption: Hydrolysis of this compound into its primary degradation products.
Caption: A typical workflow for a this compound aqueous stability study.
Caption: Decision tree for troubleshooting this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 3. study.com [study.com]
- 4. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state stability of aspirin in the presence of excipients: kinetic interpretation, modeling, and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
Technical Support Center: Optimizing Solusprin Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Solusprin concentration in cell viability assays. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to effectively optimize experimental conditions and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration range for this compound?
The crucial first step is to perform a dose-response experiment using a broad range of this compound concentrations. This preliminary screen helps to identify a narrower, more effective concentration range for subsequent, detailed assays. It is recommended to start with a wide range of concentrations, for example, from nanomolar to millimolar, to capture the full spectrum of the dose-response curve.
Q2: Which cell viability assay is best suited for assessing the effects of this compound?
The choice of assay depends on several factors, including the cell type, this compound's potential mechanism of action, and the desired throughput and sensitivity.[1] It is crucial to consider potential interference between this compound and the assay reagents.[1]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Colorimetric; measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases.[2][3] | Well-established, cost-effective. | MTT requires a solubilization step; potential for interference from colored compounds or reducing agents. |
| WST-1 | Colorimetric; similar to MTT but the formazan product is water-soluble. | No solubilization step, allowing for kinetic monitoring. | Can have a higher background signal compared to MTT. |
| Resazurin (alamarBlue) | Fluorometric/Colorimetric; Resazurin is reduced to the fluorescent resorufin by viable cells. | High sensitivity, non-toxic to cells, allowing for continuous monitoring. | Potential for interference from compounds that affect cellular redox potential. |
| CellTiter-Glo® | Luminescent; measures ATP levels as an indicator of metabolically active cells.[1][4] | High sensitivity, simple "add-mix-measure" protocol.[1] | Can be more expensive; potential for interference from luciferase inhibitors.[1] |
| LDH Release | Colorimetric; measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[3] | Directly measures cell death/membrane damage. | Less sensitive for early-stage cytotoxicity. |
Q3: What is the "edge effect" and how can it be minimized?
The "edge effect" is the phenomenon where cells in the outer wells of a microplate behave differently than those in the inner wells, often due to increased evaporation of the medium.[1] To minimize this, ensure proper humidity in the incubator and consider leaving the outer wells empty or filling them with sterile phosphate-buffered saline (PBS) or culture medium.[1]
Q4: Why is optimizing cell seeding density crucial for accurate results?
Optimizing cell seeding density is critical to ensure that cells are in an exponential growth phase throughout the experiment.[1] Seeding too few cells can lead to a low signal, while too many can cause contact inhibition, both of which can lead to an underestimation of the effects of this compound.[1] The optimal density depends on the cell line's growth rate and the assay duration.[1]
Troubleshooting Guide
Issue 1: High background signal in control wells.
-
Question: I am observing a high background signal in my assay, even in the "no-cell" control wells. What could be the cause and how can I fix it?
-
Answer: High background can obscure the true signal.[5] Potential causes include:
-
Contamination: Reagents or media may be contaminated with bacteria or yeast. Use fresh, sterile reagents and media, and always practice aseptic techniques.
-
Compound Interference: this compound itself might be reacting with the assay reagent.[5][6] To test for this, run a control with this compound in cell-free media.[1][5] If interference is detected, consider switching to an assay with a different detection principle.
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays.[5] Consider using phenol red-free medium for the duration of the assay.
-
Issue 2: Low or no signal in treated wells.
-
Question: My positive control is working, but I see very low signal across all my this compound-treated wells. What should I do?
-
Answer: This could indicate several issues:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high, leading to widespread cell death. Perform a broader dose-response experiment to find the IC50 (half-maximal inhibitory concentration).
-
Insufficient Incubation Time: The duration of this compound exposure may not be sufficient to induce a measurable effect.[1] The optimal time depends on the cell line's doubling time and this compound's mechanism of action.[1]
-
Low Cell Seeding Density: Too few cells will result in a low overall signal.[1] Ensure you have optimized the initial cell number.
-
Issue 3: Inconsistent results and high variability between replicates.
-
Question: My results are not reproducible, and there is significant variability between replicate wells. How can I improve consistency?
-
Answer: High variability can arise from several sources:
-
Inaccurate Pipetting: Ensure pipettes are calibrated and use proper pipetting techniques to ensure consistency in cell seeding and reagent addition.
-
Uneven Cell Distribution: Ensure a homogeneous single-cell suspension before seeding to avoid cell clumping.[6]
-
Incomplete Solubilization (MTT Assay): For MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. This can be aided by gentle shaking.
-
Temperature Gradients: Allow plates and reagents to equilibrate to room temperature before use to prevent uneven reaction rates across the plate.[5]
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Create a single-cell suspension of the desired cell line.
-
Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate.[1] Include "no-cell" control wells.[1]
-
Incubation: Incubate the plate for the intended duration of your this compound assay (e.g., 24, 48, or 72 hours).[1]
-
Assay: Perform your chosen cell viability assay (e.g., WST-1) and measure the signal.
-
Analysis: Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential cell growth.
Protocol 2: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. It is advisable to perform a wide range of dilutions initially to determine the effective range.
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and no-treatment control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm using a microplate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) to determine the percentage of cell viability for each this compound concentration.
Example: this compound Concentration Range for Initial Screening
| Concentration (µM) |
| 1000 |
| 500 |
| 250 |
| 100 |
| 50 |
| 10 |
| 1 |
| 0.1 |
| 0 (Vehicle Control) |
Visualizations
This compound's Potential Mechanism of Action
This compound, as an aspirin-like compound, likely exerts its effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and cell proliferation.[8][9]
Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for performing a cell viability assay to test the effects of this compound.
Caption: General workflow for a this compound cell viability assay.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting inconsistent results in your cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 9. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Solusprin insolubility in media
Welcome to the Technical Support Center for Solusprin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the solubility of this compound in various experimental media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous media. Why did this happen and what should I do?
This is a common phenomenon known as "crashing out" or precipitation. It occurs because this compound, which is sparingly soluble in water, is often first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[1] When this concentrated organic stock solution is introduced into an aqueous buffer (e.g., PBS or cell culture media), the overall polarity of the solvent system increases significantly. This change can drastically reduce the solubility of this compound, causing it to precipitate out of the solution.[1]
To address this, consider the following troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous media is as low as possible, typically not exceeding 0.1% for cell-based assays to avoid solvent toxicity.[1] You can achieve this by preparing more dilute intermediate stocks of this compound in your organic solvent before the final dilution into the aqueous medium.
-
Modify the Dilution Method: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[1]
-
Gentle Warming: Warming the aqueous media to 37°C before and during the addition of the this compound stock can sometimes help to increase its solubility.[1] However, be mindful of the thermal stability of this compound, as prolonged exposure to heat can cause degradation.[1]
-
Sonication: If a precipitate has already formed, brief sonication in a water bath can help to break up the particles and aid in redissolving the compound.[1]
Q2: My this compound is not dissolving completely in my aqueous buffer. How can I improve its solubility?
If you are observing poor solubility of this compound directly in aqueous media, several strategies can be employed to enhance its dissolution:
-
pH Adjustment: this compound, being an acetyl derivative of salicylic acid, is a weakly acidic compound. Its solubility is pH-dependent. In acidic environments, it will be less soluble. By increasing the pH of the buffer (making it more alkaline), you can deprotonate the carboxylic acid group, forming a more soluble salt. For acidic compounds like this compound, solubility generally increases at a higher pH.[1]
-
Use of Co-solvents: As mentioned in the first question, using a small, permissible amount of a co-solvent like DMSO can significantly aid in dissolving this compound before dilution into your final experimental medium.
-
Formation of Soluble Salts: Reacting this compound (acetylsalicylic acid) with a base, such as sodium hydroxide or sodium bicarbonate, can create a more soluble ionic salt like sodium acetylsalicylate.[2][3] Many commercially available "soluble aspirin" formulations utilize this principle.[3]
-
Solid Dispersions: For formulation development, techniques like creating solid dispersions of this compound with polymers such as polyethylene glycols (PEG) can significantly enhance its aqueous solubility and dissolution rate.[4][5] Studies have shown that a 1:4 ratio of aspirin to PEG 6000 can increase solubility substantially.[4]
-
Co-crystallization: Another advanced technique is co-crystallization. For example, forming a co-crystal of acetylsalicylic acid with an amino acid like valine has been shown to increase its solubility.[6]
Q3: What is the expected solubility of this compound in common buffers?
While the exact solubility will depend on the specific buffer composition, pH, and temperature, we can refer to the properties of its active component, acetylsalicylic acid. Acetylsalicylic acid is classified as a Biopharmaceutical Classification System (BCS) class 2 drug, which means it has low solubility and high permeability.[6][7] Its aqueous solubility is generally low, especially in acidic conditions. For instance, the solubility of pure acetylsalicylic acid in a pH 4.5 acetate buffer has been reported to be around 3 mg/mL, which could be increased to 17 mg/mL through co-crystallization with valine.[6]
Troubleshooting Flowchart
Below is a workflow to guide you through troubleshooting this compound insolubility issues.
Caption: A flowchart for troubleshooting this compound insolubility.
Quantitative Data Summary
The following table summarizes the reported solubility of acetylsalicylic acid (the active component of this compound) under different conditions, demonstrating the effectiveness of various enhancement techniques.
| Compound/Formulation | Solvent/Medium | Temperature | Solubility (mg/mL) | Fold Increase | Reference |
| Pure Acetylsalicylic Acid | pH 4.5 Acetate Buffer | Not Specified | 3 | - | [6] |
| Acetylsalicylic Acid-Valine Cocrystal | pH 4.5 Acetate Buffer | Not Specified | 17 | 5.7x | [6] |
| Pure Aspirin | Not Specified | Not Specified | 13.86 | - | [4] |
| Aspirin:PEG 6000 (1:4) Solid Dispersion | Not Specified | Not Specified | 36.56 | 2.6x | [4] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Working Solution
This protocol details the steps for preparing a working solution of this compound for in vitro experiments using an organic solvent stock.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can be applied.[1]
-
Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
-
Prepare Intermediate Dilutions (if necessary):
-
From your concentrated stock, prepare a series of intermediate dilutions in pure DMSO. This helps in achieving a very low final DMSO concentration in the working solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous experimental medium (e.g., cell culture media, PBS) to the desired temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to facilitate rapid dispersion.[1]
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (typically ≤ 0.1%).[1]
-
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol, based on the gold standard shake-flask method, is used to determine the equilibrium solubility of this compound in a specific medium.[8][9]
-
Preparation:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., pH 1.2, 4.5, 6.8 buffers) in a sealed flask or vial. The presence of undissolved solid is necessary to ensure saturation is reached.[8]
-
-
Equilibration:
-
Place the flask in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C).[10]
-
Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.45 µm) that does not adsorb the compound.
-
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
If necessary, dilute the aliquot with the same medium to bring the concentration within the quantifiable range of your analytical method.
-
Determine the concentration of dissolved this compound using a validated analytical technique, such as HPLC-UV.
-
Signaling Pathway Diagram
While this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which is not a signaling pathway in the traditional sense of a cascade, the following diagram illustrates the logical relationship of its effect on prostaglandin synthesis.
Caption: this compound's inhibition of COX enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. Aspirin solubility enhancement via solid dispersion with various polymers. [wisdomlib.org]
- 5. Solubility Enhancement of Aspirin by Solid Dispersion Method | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Solusprin (Aspirin) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Solusprin (aspirin/acetylsalicylic acid) in stock solutions, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound's active ingredient is acetylsalicylic acid, commonly known as aspirin.[1] Precipitation of this compound from a stock or working solution indicates that the compound is no longer fully dissolved. Using a solution with precipitate can lead to inaccurate dosing and unreliable experimental outcomes. This is particularly critical in sensitive cell-based assays and other quantitative experiments.
Q2: What are the primary causes of this compound precipitation?
The precipitation of this compound (aspirin) in solution is primarily due to two factors:
-
Exceeding Solubility Limits: The concentration of the stock solution surpasses the solubility limit of the chosen solvent.
-
Hydrolysis: Aspirin is highly susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.[2] Salicylic acid has lower aqueous solubility than aspirin and can precipitate out of solution, especially at lower pH. This degradation is accelerated by moisture, increased temperature, and alkaline pH.[3][4]
Q3: Which solvents are recommended for preparing this compound (aspirin) stock solutions?
Due to its limited aqueous solubility, organic solvents are recommended for preparing concentrated stock solutions of this compound (aspirin). The most common and effective solvents for laboratory use are:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving aspirin at high concentrations.
-
Ethanol: Another widely used organic solvent for preparing aspirin stock solutions.[5][6]
Q4: How should this compound (aspirin) stock solutions be stored to prevent precipitation and degradation?
Proper storage is crucial for maintaining the integrity of your this compound stock solution. Key recommendations include:
-
Temperature: For long-term storage, it is recommended to store DMSO or ethanol stock solutions at -20°C or -80°C. While specific long-term stability data is limited, storing at -80°C is generally preferred to minimize degradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can promote precipitation and degradation, it is highly advisable to aliquot the stock solution into smaller, single-use vials.
-
Protection from Moisture: As aspirin is sensitive to hydrolysis, ensure that the stock solution is stored in tightly sealed containers to minimize exposure to moisture.
Q5: Can I prepare aqueous solutions of this compound (aspirin)?
Directly dissolving aspirin in aqueous buffers can be challenging due to its low water solubility (approximately 3.3 mg/mL).[5] Furthermore, aqueous solutions are prone to rapid hydrolysis. If an aqueous solution is required, it is best to prepare it fresh before each experiment. The stability of aspirin in aqueous solutions is greatest at a pH of 2-3.[2][6] Avoid basic solutions (pH > 7.4) as they will rapidly hydrolyze aspirin.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon preparation of stock solution | Concentration exceeds the solubility limit of the solvent. | - Ensure you are not exceeding the recommended solubility limits for your chosen solvent (see Table 1).- Gently warm the solution to aid dissolution, but avoid high temperatures to prevent degradation. |
| Precipitation after storage | - Temperature fluctuations during storage.- Repeated freeze-thaw cycles. | - Store aliquots at a constant, low temperature (-20°C or -80°C).- Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Precipitation when diluting stock solution into aqueous media | "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. | - Perform a serial dilution, first diluting the stock into a small volume of media before adding it to the final volume.- Ensure thorough mixing immediately after adding the stock solution to the aqueous medium. |
| Cloudiness or precipitate in cell culture wells | - Final concentration in the medium exceeds aqueous solubility.- Interaction with components in the culture medium. | - Lower the final concentration of aspirin in the culture medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments. |
Data Presentation
Table 1: Solubility of this compound (Acetylsalicylic Acid)
| Solvent | Solubility | Molar Equivalent (approx.) |
| DMSO | 36 - 41 mg/mL | 200 - 227 mM |
| Ethanol | 36 - 200 mg/mL | 200 - 1110 mM |
| Water (25°C) | ~3.3 mg/mL | ~18.3 mM |
| PBS (pH 7.2) | ~2.7 mg/mL | ~15 mM |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound (Aspirin) Stock Solution in DMSO
Materials:
-
Acetylsalicylic acid (aspirin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of aspirin to prepare a stock solution of the desired concentration (e.g., 200 mM). For a 1 mL stock of 200 mM aspirin (MW: 180.16 g/mol ):
-
Mass (g) = 0.200 mol/L * 0.001 L * 180.16 g/mol = 0.036 g = 36 mg
-
-
Weighing: Carefully weigh out 36 mg of aspirin powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the aspirin is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but do not overheat.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Workflow for In Vitro Cell Culture Experiments
This protocol outlines a general procedure for treating cultured cells with this compound (aspirin) to assess its biological effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (aspirin) stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for viability, apoptosis, or protein analysis)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the specific cell line and duration of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the aspirin stock solution. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of aspirin or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Downstream Analysis: Following incubation, collect the cell culture supernatant and/or cell lysates for downstream analysis, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., flow cytometry), or protein expression analysis (e.g., Western blotting).
Visualizations
Caption: A general experimental workflow for studying the effects of aspirin in cell culture.
Caption: Aspirin irreversibly inhibits both COX-1 and COX-2 enzymes.
Caption: Aspirin can inhibit the NF-κB signaling pathway.
References
Technical Support Center: Solusprin Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Solusprin (acetylsalicylic acid and lysine) in fluorescence-based assays. The following information is designed to help you understand the potential for interference, troubleshoot your experiments, and implement effective mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, this compound has the potential to interfere with fluorescence-based assays. The two primary components of this compound, acetylsalicylic acid (aspirin) and lysine, are both intrinsically fluorescent, a phenomenon known as autofluorescence. This can lead to an artificially high background signal, which may mask the true signal from your fluorescent probe.[1][2][3]
Q2: What are the spectral properties of this compound's components?
A2: The active ingredient, acetylsalicylic acid (aspirin), has been reported to exhibit fluorescence with an excitation maximum in the range of 290-310 nm and an emission maximum in the range of 300-420 nm.[4][5] Its hydrolysis product, salicylate, fluoresces at around 400 nm when excited at approximately 310 nm.[5] Lysine can also be fluorescent, especially at high concentrations, with an excitation at about 355 nm and an emission peak around 435 nm.[6][7]
Q3: What types of fluorescence-based assays are most susceptible to interference from this compound?
A3: Assays that utilize fluorophores with excitation and emission spectra that overlap with those of aspirin or lysine are most at risk. This is particularly relevant for assays that use UV or near-UV excitation and detect signals in the blue-violet region of the spectrum. Examples include certain cell viability assays, enzyme activity assays, and reporter gene assays using blue fluorescent proteins.
Q4: How can I determine if this compound is interfering with my assay?
A4: The most straightforward method is to run a "this compound-only" control. This involves preparing a sample containing this compound at the same concentration used in your experiment but without your fluorescent probe or cells. If you detect a significant signal in the fluorescence channel of your assay, it is a strong indication of interference.
Q5: What are the common types of interference caused by this compound?
A5: The primary mechanisms of interference are:
-
Autofluorescence: The inherent fluorescence of aspirin and lysine can be detected by the instrument, leading to a high background signal.[1][2]
-
Spectral Overlap (Bleed-through): The emission spectrum of this compound's components can overlap with the emission spectrum of your fluorescent dye, resulting in a false-positive signal.
-
Quenching: In some cases, a compound can absorb the excitation or emission light of a fluorophore, leading to a decrease in the detected signal (a false negative). While less documented for aspirin with common assay fluorophores, it is a potential mechanism of interference.
Troubleshooting Guides
Problem 1: I am observing unexpectedly high fluorescence signals in my assay when this compound is present.
This is a classic sign of autofluorescence from this compound. Follow these steps to troubleshoot and mitigate this issue:
Step 1: Confirm this compound Autofluorescence
-
Protocol:
-
Prepare a set of wells in your assay plate containing only your assay buffer and this compound at the concentrations used in your experiment.
-
Prepare another set of wells with buffer only (no this compound) to serve as a baseline.
-
Measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
-
Interpretation: A significantly higher fluorescence reading in the this compound-only wells compared to the buffer-only wells confirms autofluorescence.
Step 2: Mitigation Strategies for Autofluorescence
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Background Subtraction | Subtract the average fluorescence value of the this compound-only control from the readings of your experimental wells. | Simple to implement computationally. | Assumes the autofluorescence of this compound is not altered by cellular components or other reagents. |
| Use of Red-Shifted Dyes | Switch to a fluorescent probe with excitation and emission wavelengths further into the red spectrum (typically >550 nm), where aspirin and lysine have minimal to no fluorescence.[8] | Can significantly reduce or eliminate interference. | May require re-optimization of the assay and is dependent on the availability of suitable red-shifted probes. |
| Spectral Unmixing | If you have access to a spectral imaging system, you can record the emission spectrum of this compound's autofluorescence and computationally subtract it from your experimental data.[7] | Highly accurate method to remove background fluorescence. | Requires specialized instrumentation and software. |
Problem 2: My fluorescence signal is lower than expected in the presence of this compound.
This could be due to a quenching effect, where this compound absorbs the light meant to excite your fluorophore or the light emitted by it.
Step 1: Confirm Quenching Effect
-
Protocol:
-
Prepare a solution of your fluorescent dye at a known concentration in your assay buffer.
-
Measure its fluorescence.
-
Add this compound at the concentrations used in your experiment to the dye solution.
-
Measure the fluorescence again.
-
-
Interpretation: A concentration-dependent decrease in the dye's fluorescence in the presence of this compound indicates a quenching effect.
Step 2: Mitigation Strategies for Quenching
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Increase Dye Concentration | Increasing the concentration of the fluorescent reporter may help to overcome the quenching effect. | Can be a simple adjustment. | May also increase background fluorescence and could alter the biological system. |
| Alternative Assay Formats | If quenching is severe and cannot be easily mitigated, consider using a non-fluorescence-based assay, such as a colorimetric or luminescence-based assay. | Avoids the issue of fluorescence interference altogether. | Requires developing and validating a new assay protocol. |
Experimental Protocols
Protocol: Quantifying and Correcting for this compound Autofluorescence
-
Plate Setup:
-
Experimental Wells: Cells + Fluorescent Probe + this compound (at various concentrations).
-
Probe Control Wells: Cells + Fluorescent Probe (no this compound).
-
This compound Control Wells: Cells + this compound (at various concentrations, no Fluorescent Probe).
-
Vehicle Control Wells: Cells + Vehicle for this compound (no this compound, no Fluorescent Probe).
-
Blank Wells: Assay Medium only.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Fluorescence Measurement: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for your fluorescent probe.
-
Data Analysis:
-
Subtract the average fluorescence of the Blank Wells from all other wells.
-
For each concentration of this compound, calculate the average autofluorescence from the "this compound Control Wells".
-
Subtract the corresponding this compound autofluorescence value from your "Experimental Wells".
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound interference.
Aspirin, the active component of this compound, is known to affect various signaling pathways. One of the well-studied pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.[2][6][9][10][11]
Caption: Aspirin inhibits the NF-κB signaling pathway by targeting the IKK complex.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solusprin (In Vitro) pH Adjustment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solusprin (active ingredient: Aspirin/Acetylsalicylic Acid) in vitro. The focus is on adjusting pH for optimal activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (Aspirin) activity in in vitro assays?
A1: The optimal pH for in vitro assays involving this compound (Aspirin) is a balance between the pH required for maximal enzyme (Cyclooxygenase; COX) activity and the pH that ensures Aspirin stability. Most commercial and published protocols for COX activity assays recommend a slightly alkaline buffer, typically pH 8.0 , often using a Tris-HCl buffer system.[1][2][3][4] This pH is optimal for the catalytic activity of both COX-1 and COX-2 enzymes.
However, it is crucial to consider that Aspirin's stability is pH-dependent. It undergoes hydrolysis to salicylic acid and acetic acid, a process that is accelerated in alkaline conditions.[5] For short-term kinetic assays (e.g., up to 30 minutes), pH 8.0 is generally acceptable as Aspirin degradation will be minimal. For longer pre-incubation times, a slightly more acidic pH or careful time-course experiments may be necessary to ensure the observed effects are due to intact Aspirin.
Q2: How does pH affect the stability of my this compound (Aspirin) stock solutions and working solutions?
A2: Aspirin is a weak acid and is more stable in acidic conditions. In aqueous solutions, it hydrolyzes, and this degradation is faster at higher pH values.[5][6] For instance, one study noted that phosphate buffers can significantly catalyze Aspirin hydrolysis.[6]
-
Stock Solutions: It is recommended to prepare high-concentration stock solutions of Aspirin in a suitable organic solvent like DMSO or 70% ethanol in a sodium carbonate buffer.[4][7] These can be stored at -70°C for longer stability.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. If an aqueous buffer is used for dilution, consider the duration of your experiment. For prolonged experiments, a buffer closer to neutral or slightly acidic pH might be considered to minimize hydrolysis, though this may sub-optimally support enzyme activity.
Q3: I am not seeing the expected inhibitory effect of this compound (Aspirin) in my COX activity assay. Could pH be the issue?
A3: Yes, pH is a critical factor. Here are a few troubleshooting steps related to pH:
-
Verify Buffer pH: Ensure your assay buffer is at the recommended pH of 8.0.[1][2][3][4] Inaccurate buffer preparation can significantly impact enzyme activity.
-
Aspirin Degradation: If you are pre-incubating the enzyme with Aspirin for an extended period at pH 8.0, the inhibitor may be degrading. Consider reducing the pre-incubation time or running a time-course experiment to assess Aspirin stability under your specific assay conditions.
-
Solubility Issues: While Aspirin's solubility increases with pH, ensure it is fully dissolved in your stock and working solutions. Precipitation will lead to an inaccurate final concentration in the assay. Using a co-solvent like DMSO for the initial stock is advisable.[4]
Q4: Should I use a specific type of buffer for my in vitro this compound (Aspirin) experiments?
A4: A Tris-HCl buffer is the most commonly recommended buffer system for in vitro COX activity assays at a pH of 8.0.[1][2][3][4] Phosphate buffers have been shown to catalyze the hydrolysis of Aspirin and should be used with caution.[6] For dissolution studies, a 0.05 M acetate buffer at pH 4.5 is used in the USP standard test for aspirin tablets.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound (Aspirin) Potency (High IC50) | Aspirin Hydrolysis: The slightly alkaline pH (8.0) of the assay buffer may be causing degradation, especially with long incubation times. | - Prepare fresh Aspirin solutions for each experiment.- Minimize pre-incubation times.- Consider running the assay at a slightly lower pH (e.g., 7.4) as a compromise, though this may reduce COX enzyme activity. |
| Incorrect Buffer pH: The actual pH of the assay buffer may not be optimal for COX enzyme activity. | - Calibrate your pH meter and verify the pH of the final assay buffer. | |
| High Variability Between Replicates | Inconsistent pH: Small variations in pH between wells or experiments can lead to inconsistent enzyme activity and Aspirin stability. | - Ensure thorough mixing of all assay components.- Use a high-quality buffer and verify its pH before each experiment. |
| Aspirin Precipitation: Aspirin may not be fully solubilized in the aqueous assay buffer. | - Prepare a concentrated stock solution in DMSO or ethanol.[4][7]- Ensure the final concentration of the organic solvent in the assay does not exceed a level that affects enzyme activity (typically <1%). | |
| No Enzyme Activity (Even in Control Wells) | Incorrect Buffer pH: COX enzymes have an optimal pH range for activity. A buffer with a pH that is too acidic or too alkaline will denature the enzyme. | - Prepare a fresh assay buffer at pH 8.0 and verify the pH.[1][2][3][4] |
Experimental Protocols
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of this compound (Aspirin) on COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
This compound (Aspirin, Acetylsalicylic Acid)
-
DMSO (for Aspirin stock solution)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP or TMPD)[4][9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Aspirin Stock Solution Preparation: Prepare a high-concentration stock solution of Aspirin (e.g., 100 mM) in DMSO.
-
Working Solution Preparation: Prepare serial dilutions of the Aspirin stock solution in the Assay Buffer.
-
Assay Reaction Mixture: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX enzyme (COX-1 or COX-2)
-
-
Inhibitor Addition: Add the different concentrations of the Aspirin working solutions to the appropriate wells. Include a vehicle control (Assay Buffer with DMSO, without Aspirin).
-
Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between Aspirin and the COX enzyme.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the probe and arachidonic acid to all wells.
-
Measurement: Immediately begin kinetic readings of fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the rate of reaction for each concentration of Aspirin. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Aspirin concentration.
Data Presentation
Table 1: Recommended Buffer Conditions for In Vitro COX Assays
| Parameter | Recommended Condition | Rationale |
| Buffer | 100 mM Tris-HCl | Commonly used and shown to be effective for COX activity assays.[1][4] |
| pH | 8.0 | Optimal for the catalytic activity of COX-1 and COX-2 enzymes.[1][2][3][4] |
| Additives | Heme cofactor | Essential for COX enzyme activity. |
Table 2: pH-Dependent Stability of Aspirin
| pH Condition | Stability | Implication for In Vitro Assays |
| Acidic (e.g., pH 4.5) | High | Aspirin is more stable, but COX enzyme activity is suboptimal.[5][8] |
| Neutral (e.g., pH 7.4) | Moderate | A potential compromise for longer incubation experiments, though enzyme activity may be reduced compared to pH 8.0. The half-life of aspirin in pH 7.4 phosphate buffer is approximately 15.4 hours.[10] |
| Alkaline (e.g., pH 8.0) | Low | Optimal for COX enzyme activity, but Aspirin hydrolysis is accelerated.[1][4][5] Suitable for short-term kinetic assays. |
Visualizations
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of in vitro test conditions on release of aspirin from commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Decreased cyclooxygenase inhibition by aspirin in polymorphic variants of human prostaglandin H synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Solusprin-induced cytotoxicity in cell culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize Solusprin-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxicity?
This compound is a soluble form of acetylsalicylic acid (aspirin), a non-steroidal anti-inflammatory drug (NSAID). Its cytotoxic effects in cell culture are dose- and time-dependent and occur through various mechanisms, including both apoptosis (programmed cell death) and, at higher concentrations, necrosis.[1][2][3][4]
Key mechanisms include:
-
Induction of Oxidative Stress: Aspirin can increase the production of reactive oxygen species (ROS) while depleting the cell's natural antioxidant defenses, such as glutathione (GSH).[5][6] This imbalance leads to cellular damage.[7][8]
-
Mitochondrial Dysfunction: It can disrupt mitochondrial function by inhibiting respiratory enzymes, altering the mitochondrial membrane potential, and triggering the release of cytochrome c, a key step in initiating apoptosis.[5][9]
-
Activation of Apoptotic Pathways: Aspirin treatment can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activate caspases (like caspase-3, -8, and -9), which are enzymes that execute the process of apoptosis.[1][5][10]
-
Cell Cycle Arrest: Aspirin can halt the cell cycle, typically at the G0/G1 or S phase, preventing cell proliferation.[2][4][11]
Q2: What are the common visual and quantitative signs of cytotoxicity?
Visual Signs (Microscopy):
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface.
-
Membrane Blebbing: Appearance of protrusions in the cell membrane, characteristic of apoptosis.
-
Cell Debris: An increase in floating dead cells and debris in the culture medium.
-
Reduced Confluency: A noticeable decrease in the density of adherent cells compared to control cultures.
Quantitative Signs (Assays):
-
Decreased Cell Viability: A reduction in metabolic activity, commonly measured by assays like MTT or WST-1.[1][12]
-
Increased Membrane Permeability: Leakage of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium, indicating necrosis or late apoptosis.[13][14]
-
Apoptosis Markers: Increased binding of Annexin V to the cell surface and DNA fragmentation, detectable by flow cytometry or TUNEL assays.[2][10]
Q3: How can I minimize cytotoxicity by optimizing experimental conditions?
Optimizing your experimental setup is the first line of defense against unintended cytotoxicity.
-
Concentration and Exposure Time: Since cytotoxicity is dose- and time-dependent, the most effective strategy is to use the lowest concentration of this compound and the shortest exposure time that still achieves the desired biological effect.[3][12] Perform a dose-response and time-course experiment to determine the optimal parameters for your specific cell line and experimental goals.
-
Solvent Concentration: If using a stock solution of this compound dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤0.1%).[15] Always include a vehicle control (medium with the same solvent concentration but no drug) in your experiments.[13]
-
Cell Culture Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[12] Use proper cell culture techniques, including regular media changes and passaging.[16][17]
Q4: Are there co-treatment strategies to reduce this compound-induced cytotoxicity?
Yes, co-treatment with certain agents can mitigate off-target cytotoxic effects.
-
Antioxidants: If oxidative stress is a primary driver of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be protective.[12] NAC helps replenish intracellular glutathione (GSH) levels, a key antioxidant that can be depleted by aspirin.[6]
-
Cytoprotective Agents: In specific contexts, agents like prostaglandin E2 (PGE2) or Nerve Growth Factor (NGF) have been shown to reverse NSAID-induced cell injury.[9] Additionally, proton pump inhibitors (PPIs) are known to protect against aspirin-induced gastrointestinal injury, though their direct effect in all cell culture models may vary.[18]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between experiments.
High variability can obscure the true effect of your compound.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding 96-well plates. |
| Edge Effects in Plates | Evaporation from wells on the edge of a 96-well plate can concentrate compounds and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to maintain humidity. |
| Variability in Drug Preparation | Prepare a fresh stock solution of this compound for each experiment or use aliquots from a single, validated stock stored properly. Perform serial dilutions carefully.[12] |
| Inconsistent Incubation Times | Standardize the drug exposure time and the timing of assay steps (e.g., MTT reagent addition) precisely across all experiments.[13] |
| Pipetting Errors | Be careful to avoid introducing bubbles when pipetting reagents. Bubbles can interfere with absorbance readings in plate-based assays.[12] |
Problem 2: High background absorbance in control wells of an MTT assay.
High background can lead to an underestimation of cytotoxicity.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Contamination | Microbial contamination (bacteria, yeast) can metabolize the MTT reagent, leading to a false-positive signal. Check cultures for contamination and use sterile techniques. |
| Precipitation of MTT Reagent | Ensure the MTT reagent is fully dissolved and filter-sterilized before use. |
| Incomplete Removal of Medium | Residual phenol red from the culture medium can interfere with absorbance readings. Carefully and completely remove the medium before adding the solubilizing agent (e.g., DMSO).[13] |
| Drug-Assay Interference | this compound itself might directly react with the MTT reagent. Run a cell-free control (medium + drug + MTT) to check for any direct chemical reaction. |
Data Presentation
Table 1: IC50 Values of Aspirin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below demonstrate the dose-dependent cytotoxicity of aspirin.
| Cell Line | Cancer Type | IC50 Value (approx.) | Exposure Time | Citation |
| HepG2 | Hepatocellular Carcinoma | 15 mmol/L | 24 hours | [1] |
| OE21 | Oesophageal Squamous Carcinoma | 1-7 mmol/L | Not Specified | [19] |
| OE33 | Oesophageal Adenocarcinoma | 1-7 mmol/L | Not Specified | [19] |
| MG-63 | Osteosarcoma | >20 µmol/L | 24 hours | [4] |
| SW 620 / HT-29 | Colonic Tumor | 1.25-10 mmol/L (toxic range) | Not Specified | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cells in culture
-
This compound (Aspirin)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.
Materials:
-
Cells and this compound treatment set up as in the MTT assay (steps 1-3).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Microplate reader.
Procedure:
-
Prepare Controls: Following the kit manufacturer's instructions, prepare wells for: a) untreated control (spontaneous LDH release), b) high control (maximum LDH release, induced by a lysis buffer provided in the kit), and c) background control (medium only).
-
Supernatant Collection: After the drug incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis: After subtracting the background control, calculate the percentage of cytotoxicity based on the ratio of LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: A typical workflow for determining the cytotoxic profile of this compound.
Caption: Key events in aspirin-mediated intrinsic apoptosis.
Caption: A logical flowchart for troubleshooting high cytotoxicity results.
References
- 1. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin toxicity for human colonic tumor cells results from necrosis and is accompanied by cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Aspirin on Cell Growth of Human MG-63 Osteosarcoma Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylsalicylic acid-induced oxidative stress, cell cycle arrest, apoptosis and mitochondrial dysfunction in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. Frontiers | Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis [frontiersin.org]
- 19. The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solusprin Resistance
Disclaimer: The information provided is based on the hypothetical premise that "Solusprin" is an inhibitor of the PI3K/Akt/mTOR signaling pathway. The mechanisms of resistance and troubleshooting strategies are derived from published research on inhibitors of this pathway.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to the hypothetical PI3K inhibitor, this compound, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to PI3K/Akt/mTOR inhibitors like this compound can arise from several molecular changes within the cancer cells. One of the most common mechanisms is the activation of bypass signaling pathways that compensate for the inhibition of the PI3K pathway. For instance, the MAPK/ERK pathway can be upregulated, reactivating downstream proliferation signals. Another possibility is the acquisition of secondary mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN, which can render the drug less effective.
Q2: How can I determine if my resistant cells have activated a bypass pathway?
A2: To investigate the activation of bypass pathways, you can perform a phospho-proteomic screen or a targeted western blot analysis. For example, to check for MAPK/ERK pathway activation, you can probe for phosphorylated MEK and ERK (p-MEK, p-ERK). A significant increase in the levels of these phosphorylated proteins in your resistant cell line compared to the sensitive parent line would suggest this bypass mechanism is active.
Q3: What are some initial strategies to overcome this compound resistance in my cell line?
A3: A primary strategy to overcome resistance is through combination therapy. If you have identified an activated bypass pathway, co-administering this compound with an inhibitor of that pathway can be effective. For example, if the MAPK/ERK pathway is hyperactive, combining this compound with a MEK inhibitor has been shown to restore sensitivity. Another approach is to use a dual PI3K/mTOR inhibitor, which can be more effective than a PI3K-only inhibitor in some resistant contexts.
Q4: Can epigenetic changes contribute to this compound resistance?
A4: Yes, epigenetic modifications can play a role in acquired drug resistance. Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug response and cell survival. Investigating global epigenetic changes or the expression of specific epigenetic modifiers could provide insights. Treatment with epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, in combination with this compound, may resensitize resistant cells.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound-resistant cell lines.
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Cell Seeding Density. Resistant cells may have a different growth rate than their sensitive counterparts.
-
Solution: Perform a growth curve analysis for both sensitive and resistant cell lines to determine the optimal seeding density that ensures cells are in the exponential growth phase during the drug treatment period.
-
-
Possible Cause 2: Drug Stability. this compound, like many small molecule inhibitors, may be unstable in culture media over long incubation periods.
-
Solution: Refresh the media with a fresh drug solution every 24-48 hours for long-term experiments. Consult the manufacturer's data sheet for information on the drug's stability in solution.
-
-
Possible Cause 3: Mycoplasma Contamination. Mycoplasma can alter cellular metabolism and drug response, leading to unreliable results.
-
Solution: Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
-
Problem 2: No significant cell death observed with combination therapy.
-
Possible Cause 1: Suboptimal Drug Concentrations. The concentrations of this compound and the combination agent may not be in the synergistic range.
-
Solution: Perform a dose-response matrix experiment, testing a range of concentrations for both drugs. Use software like CompuSyn to calculate the combination index (CI) and identify synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) interactions.
-
-
Possible Cause 2: Inappropriate Combination Partner. The chosen combination drug may not be targeting the dominant resistance mechanism in your cell line.
-
Solution: Re-evaluate the potential resistance mechanisms. Use techniques like western blotting for key signaling proteins (e.g., p-ERK, p-S6) to confirm pathway activation before selecting a combination partner.
-
Experimental Protocols
Protocol 1: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay for Drug Synergy
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the combination drug, and the combination of both at various ratios. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use the dose-response data to determine IC50 values and to perform synergy analysis.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Sensitive Parent Line | 0.5 | 1 |
| Resistant Sub-line 1 | 8.2 | 16.4 |
| Resistant Sub-line 2 | 12.5 | 25.0 |
Table 2: Synergistic Effects of this compound with a MEK Inhibitor (MEKi) in Resistant Cells
| Treatment | Resistant Sub-line 1 IC50 (µM) | Combination Index (CI) |
| This compound alone | 8.2 | - |
| MEK Inhibitor alone | 1.5 | - |
| This compound + MEK Inhibitor (1:1 ratio) | 0.9 (this compound) / 0.9 (MEKi) | 0.45 |
A CI value < 1 indicates synergy between the two drugs.
Visualizations
Caption: this compound's mechanism of action via PI3K pathway inhibition.
Caption: Bypass of this compound's effect via MAPK/ERK pathway activation.
Caption: Troubleshooting workflow for this compound resistance.
Technical Support Center: Enhancing In Vivo Bioavailability of Soluble Aspirin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability of soluble aspirin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of soluble aspirin?
Aspirin's bioavailability is influenced by several factors, including its chemical instability and the physiological environment of the gastrointestinal (GI) tract. Key limiting factors include:
-
Hydrolysis: Aspirin is susceptible to hydrolysis into salicylic acid and acetic acid, particularly in the high pH environment of the small intestine.[1][2]
-
First-Pass Metabolism: Aspirin is rapidly metabolized in the liver and gut wall, which reduces the amount of active drug reaching systemic circulation.[2][3][4]
-
Gastric Emptying Time: The rate at which aspirin passes from the stomach to the small intestine, where most absorption occurs, can affect its absorption profile.[3]
-
GI Tract pH: As a weak acid, aspirin's solubility and absorption are pH-dependent. It is more readily absorbed in the acidic environment of the stomach.[3][4][5]
-
Food Effect: The presence of food can delay gastric emptying and alter GI pH, impacting the rate and extent of aspirin absorption.[6][7]
Q2: What are the leading formulation strategies to enhance the bioavailability of soluble aspirin?
Several advanced formulation strategies are employed to overcome the challenges associated with aspirin's bioavailability.[1][6] These include:
-
Solid Dispersions: Dispersing aspirin in a hydrophilic polymer matrix, such as polyethylene glycol (PEG) 6000, can enhance its solubility and dissolution rate.[8][9][10]
-
Nanotechnology: Reducing the particle size of aspirin to the nanoscale (e.g., nanoparticles, nanosuspensions) increases the surface area for dissolution, leading to improved absorption.[1][11][12][13] Lipid-based nanocarriers like liposomes and solid lipid nanoparticles can also enhance solubility and stability.[11][14]
-
Prodrugs: Modifying the aspirin molecule to create a prodrug can improve its solubility, stability, and absorption characteristics. The prodrug is then converted to the active aspirin molecule in the body.[1][15][16][17]
-
Enteric Coating: This strategy protects aspirin from the acidic environment of the stomach, preventing premature hydrolysis and reducing gastric irritation. However, it can sometimes lead to delayed or variable absorption.[6][18][19]
-
Use of Absorption Enhancers: Incorporating substances like bile salts, fatty acids, or surfactants into the formulation can improve membrane permeability and enhance aspirin absorption.[1][5][6]
-
Complexation: Forming complexes with molecules like cyclodextrins or phospholipids can improve aspirin's solubility and dissolution.[1][20]
Q3: How does the Biopharmaceutics Classification System (BCS) apply to aspirin and guide formulation development?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] Aspirin is generally considered a BCS Class II drug, characterized by low solubility and high permeability. For Class II compounds, the primary focus of formulation development is to enhance the drug's solubility and dissolution rate to improve its bioavailability.[1]
Troubleshooting Guides
Problem 1: Inconsistent or low drug release from a solid dispersion formulation during in vitro dissolution studies.
-
Potential Cause: Incomplete amorphization of aspirin within the polymer matrix.
-
Troubleshooting Step: Characterize the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous state of aspirin. If crystalline aspirin is present, optimize the preparation method by, for example, increasing the polymer-to-drug ratio or adjusting the solvent and temperature.[6]
-
-
Potential Cause: Suboptimal preparation method (e.g., solvent evaporation, fusion method).
-
Troubleshooting Step: If using the solvent evaporation method, ensure complete removal of the solvent. For the fusion (melt) method, ensure a homogenous melt is achieved without degrading the drug or polymer.[8] The fusion method has been shown to result in a faster drug release compared to a simple physical mixture.[8]
-
-
Potential Cause: Poor polymer selection.
Problem 2: High inter-individual variability in the pharmacokinetic profile of a novel aspirin formulation in an animal study.
-
Potential Cause: Physiological variability among the animals.
-
Troubleshooting Step: Ensure that the animals are of a similar age, weight, and health status. Acclimatize the animals to the experimental procedures before the study to minimize stress-induced variability.[6]
-
-
Potential Cause: Food effect.
-
Potential Cause: Inconsistent dosing technique.
-
Troubleshooting Step: Ensure that the drug formulation is administered consistently to all animals. For oral gavage, ensure the dose is delivered directly into the stomach.[6]
-
Problem 3: Low bioavailability of an enteric-coated aspirin formulation.
-
Potential Cause: The enteric coating is too thick or insoluble, leading to incomplete drug release.
-
Troubleshooting Step: Optimize the thickness and composition of the enteric coating to ensure it dissolves at the desired pH in the small intestine.
-
-
Potential Cause: The formulation passes through the GI tract too quickly for complete dissolution and absorption.
-
Troubleshooting Step: Consider incorporating mucoadhesive excipients to increase the residence time of the formulation in the small intestine.
-
Data Presentation
Table 1: Enhancement of Aspirin Solubility using Solid Dispersion Techniques
| Formulation | Carrier | Drug:Carrier Ratio | Preparation Method | Solubility (mg/mL) | Reference |
| Pure Aspirin | - | - | - | 13.86 | [9] |
| Solid Dispersion | PEG 6000 | 1:4 | Fusion Method | 36.56 | [9] |
Table 2: In Vitro Dissolution of Aspirin Formulations
| Formulation | Time (min) | % Drug Release | Reference |
| Pure Aspirin | 80 | 11.63% | [8] |
| Solid Dispersion (Physical Mixture, 1:3) | 80 | 61.29% | [8] |
| Solid Dispersion (Fusion Method, 1:3) | 80 | 96.68% | [8] |
| Standard Aspirin Tablet (pH 1.2) | 15 | 47.6 ± 3% | [22] |
| Novel Aspirin Tablet* (pH 1.2) | 15 | 92.5 ± 2% | [22] |
| Standard Aspirin Tablet (pH 6.8) | 15 | 82.8 ± 3% | [22] |
| Novel Aspirin Tablet* (pH 6.8) | 15 | 99.2 ± 3% | [22] |
*Aspirin micronized and co-ground with collagen.
Experimental Protocols
Protocol 1: Preparation of Aspirin-Loaded Nanoparticles by the Solvent Evaporation Method
This protocol describes a common method for preparing polymeric nanoparticles containing aspirin.[6][12]
-
Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., ethylcellulose) and aspirin in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing an emulsifying agent (e.g., Tween 20).[6]
-
Emulsification: Add the organic phase to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[6]
-
Solvent Evaporation: Stir the emulsion continuously at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. The rate of evaporation can be controlled by adjusting the temperature or using a rotary evaporator.[6]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess emulsifying agent, and then freeze-dry them for storage.
-
Characterization: Characterize the prepared nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.[6]
Protocol 2: In Vivo Bioavailability Study in a Rat Model
This protocol outlines a general procedure for assessing the in vivo bioavailability of a novel aspirin formulation.
-
Animal Acclimatization: House male Wistar rats in a controlled environment and allow them to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.[21]
-
Drug Administration: Administer the test aspirin formulation and a reference formulation (e.g., a solution of pure aspirin) to different groups of rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[6]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Determine the concentrations of aspirin and its primary metabolite, salicylic acid, in the plasma samples using a validated analytical method such as HPLC or LC-MS/MS.[6]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[6]
-
Statistical Analysis: Compare the pharmacokinetic parameters of the test and reference formulations using appropriate statistical tests to determine the relative bioavailability.[6]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Aspirin Quantification
This is an example of an HPLC method for the quantification of aspirin in plasma samples.[6][23][24]
-
Sample Preparation: To a plasma sample, add an internal standard. Acidify the plasma sample and perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane). Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., water with 0.1% orthophosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 45:55).[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV detection at an appropriate wavelength (e.g., 237 nm).[23]
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve using standard solutions of known aspirin concentrations and use it to determine the concentration of aspirin in the plasma samples.
Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Intestinal absorption of aspirin. Influence of pH, taurocholate, ascorbate, and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Aspirin solubility enhancement via solid dispersion with various polymers. [wisdomlib.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjps.pk [pjps.pk]
- 13. Aspirin Repurposing in Folate-Decorated Nanoparticles: Another Way to Target Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpn.org [rjpn.org]
- 16. Improved delivery through biological membranes VIII: Design, synthesis, and in vivo testing of true prodrugs of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. ahajournals.org [ahajournals.org]
- 19. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Characterization of Aspirin-Phospholipid Complex for Improved Drug Delivery | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. benchchem.com [benchchem.com]
- 22. Efficacy and Safety of Novel Aspirin Formulations: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Solusprin vs. Regular Aspirin: A Comparative Guide to Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Solusprin (a soluble aspirin formulation) and regular solid aspirin tablets in their efficacy at inhibiting platelet function. The comparison is based on experimental data from clinical studies, focusing on pharmacokinetic and pharmacodynamic parameters.
Executive Summary
The active ingredient in both this compound and regular aspirin is acetylsalicylic acid.[1] The primary difference lies in their formulation, which significantly impacts the rate of absorption and subsequent onset of antiplatelet activity. Experimental evidence demonstrates that soluble aspirin formulations, which are dissolved in water before ingestion, lead to faster platelet inhibition compared to solid aspirin tablets.[1] This is attributed to a more rapid absorption of acetylsalicylic acid into the bloodstream.
Data Presentation: Quantitative Comparison of Aspirin Formulations
The following table summarizes key findings from a comparative study evaluating the effects of different aspirin formulations on platelet aggregation and plasma salicylate concentrations.
| Parameter | Soluble Aspirin (325 mg) | Chewed Aspirin (324 mg) | Whole Solid Aspirin (324 mg) |
| Median Platelet Inhibition Time (minutes) | 7.5 | 7.5 | 10.0 |
| Average Plasma Salicylate Concentration at Inhibition (µg/mL) | 2.46 | 2.46 | 2.46 |
Data sourced from Schwertner et al., 2006.[1]
Another study comparing a chewable aspirin formulation to solid tablets (swallowed whole or chewed) showed that the chewable formulation resulted in a more rapid and complete absorption. The mean area under the time-concentration curve over 3 hours (AUC3h) was 1,743 mg-min/dL for the chewable formulation, compared to 1,153 mg-min/dL for the solid tablet swallowed whole.[2]
Mechanism of Action: Aspirin's Effect on Platelet Function
Aspirin inhibits platelet function by irreversibly inactivating the cyclooxygenase-1 (COX-1) enzyme within platelets.[3] This action prevents the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet activation and aggregation.[3] As platelets lack a nucleus, they cannot synthesize new COX-1 enzymes, and the inhibitory effect of aspirin persists for the entire lifespan of the platelet (approximately 8-9 days).
Experimental Protocols
The data presented in this guide is based on a clinical study with a robust experimental design to assess the pharmacokinetics and pharmacodynamics of different aspirin formulations.
Study Design: A prospective, single-blinded, triple-crossover study was conducted with healthy volunteers.[1] Each participant received three different aspirin formulations with a washout period of at least two weeks between each administration.[1]
Formulations Tested:
-
Soluble aspirin (e.g., Alka-Seltzer), 325 mg[1]
-
Chewed baby aspirin, 324 mg[1]
-
Whole compressed non-enteric coated aspirin, 324 mg[1]
Procedure:
-
Subject Participation: 24 healthy volunteers aged 18-39 participated in the study.[1]
-
Dosing: Subjects were administered one of the three aspirin formulations.
-
Blood Sampling: Blood samples were collected at baseline and at multiple time points post-dose (2.5, 5.0, 7.5, 10, 15, 20, 25, 30, and 40 minutes).[1]
-
Platelet Aggregation Assay: Inhibition of arachidonic acid-induced platelet aggregation was determined from the collected blood samples.[1]
-
Plasma Salicylate Concentration: Plasma salicylate concentrations were measured to assess the rate of aspirin absorption.[1]
Conclusion
The formulation of aspirin plays a critical role in the speed of its antiplatelet effect. Soluble aspirin formulations like this compound, which are dissolved prior to administration, offer a more rapid onset of platelet inhibition compared to standard solid aspirin tablets.[1] This is a crucial consideration in clinical settings where immediate antiplatelet action is desired. The underlying mechanism of action, the irreversible inhibition of COX-1, remains the same regardless of the formulation. The choice of aspirin formulation can therefore be tailored to the specific clinical need for either rapid or sustained antiplatelet therapy.
References
- 1. Effects of different aspirin formulations on platelet aggregation times and on plasma salicylate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Three Aspirin Formulations in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Solusprin (Aspirin) and Other NSAIDs on Cyclooxygenase Inhibition
This guide provides a detailed in vitro comparison of the efficacy of Solusprin, the active ingredient of which is acetylsalicylic acid (aspirin), against other common nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate inflammation, pain, and fever.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on quantitative experimental data.
Data Presentation: COX-1 and COX-2 Inhibition
The efficacy and side-effect profile of an NSAID is largely determined by its relative inhibitory activity against the two main COX isoforms: COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, whereas the common gastrointestinal side effects are linked to the inhibition of COX-1.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (Aspirin) and other widely used NSAIDs against COX-1 and COX-2. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the enzyme in vitro. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to quantify the relative selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Aspirin) | 1.3 | >100 | <0.01 |
| Ibuprofen | 1.4 | ~70 | ~0.02 |
| Naproxen | ~3 | ~30 | ~0.1 |
| Celecoxib | 2.2 | 0.04 | 55 |
Note: The IC50 values can vary between different assay systems and experimental conditions. The data presented here are compiled from various sources for comparative purposes.[5][6]
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This is a common method to determine the IC50 values of NSAIDs for COX-1 and COX-2.
-
Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by test compounds in a physiologically relevant matrix.
-
Methodology:
-
COX-1 Assay: Fresh human venous blood is aliquoted and incubated with various concentrations of the test NSAID (e.g., this compound, Ibuprofen) or vehicle control (e.g., DMSO). Blood coagulation is allowed to proceed, which serves as a stimulus for platelet COX-1 to produce thromboxane B2 (TXB2).
-
COX-2 Assay: A separate set of blood aliquots is pre-incubated with a COX-1 inhibitor (like aspirin at a low concentration that saturates platelet COX-1) to block COX-1 activity. Lipopolysaccharide (LPS) is then added to induce the expression of COX-2 in monocytes. Following LPS stimulation, the samples are incubated with the test NSAID at various concentrations. The production of prostaglandin E2 (PGE2) is measured as an indicator of COX-2 activity.
-
Quantification: The reactions are stopped, and plasma is separated by centrifugation. The concentrations of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[7]
-
Data Analysis: The percentage of inhibition for each NSAID concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Workflow for determining COX-1/COX-2 selectivity.
Caption: Inhibition of prostaglandin synthesis by NSAIDs.
References
- 1. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
Validation of Solusprin's Anti-inflammatory Effects in a Lipopolysaccharide-Induced Systemic Inflammation Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Solusprin (aspirin) against a common alternative, ibuprofen, within the context of a lipopolysaccharide (LPS)-induced systemic inflammation model. This model is a robust and widely accepted platform for evaluating novel anti-inflammatory agents by mimicking the systemic inflammatory response associated with bacterial infections.
Introduction to this compound and the LPS Challenge Model
This compound, a brand name for acetylsalicylic acid (aspirin), is a well-established nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Emerging research also points to other mechanisms, including the modulation of the NF-κB signaling pathway. The validation of this compound's efficacy in contemporary inflammation models is crucial for understanding its full therapeutic potential and for the development of new anti-inflammatory strategies.
The lipopolysaccharide (LPS)-induced systemic inflammation model has become a standard for preclinical evaluation of anti-inflammatory drugs. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful innate immune response when administered in vivo, leading to a "cytokine storm" characterized by the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). The ability of a compound to mitigate this cytokine release serves as a key indicator of its anti-inflammatory potential.
Comparative Anti-Inflammatory Efficacy
The following data summarizes the in vitro comparative efficacy of this compound (Aspirin) and Ibuprofen in inhibiting the production of the key pro-inflammatory cytokine, TNF-α, in LPS-stimulated RAW264.7 macrophage cells.
| Compound | Concentration (µM) | TNF-α Inhibition (%) |
| This compound (Aspirin) | 100 | ~20% |
| 1000 | ~50% | |
| Ibuprofen | 50 | ~15% |
| 100 | ~30% | |
| 200 | ~50% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Murine Model (In Vivo)
This protocol outlines a generalized procedure for inducing systemic inflammation in mice to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., sterile saline, p.o.)
-
Group 2: LPS Control (Vehicle + LPS)
-
Group 3: this compound (Aspirin) + LPS
-
Group 4: Ibuprofen + LPS
-
-
Drug Administration: this compound (e.g., 100 mg/kg) or Ibuprofen (e.g., 20 mg/kg) is administered orally (p.o.) one hour prior to the LPS challenge.
-
Induction of Inflammation: Systemic inflammation is induced by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for TNF-α peak), blood is collected via cardiac puncture under anesthesia.
-
Cytokine Analysis: Serum is separated by centrifugation. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the cytokine levels between the different treatment groups.
In Vitro TNF-α Inhibition Assay in RAW264.7 Macrophages
This protocol details the in vitro assessment of the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (Aspirin) or Ibuprofen. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to each well (except for the vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 4-6 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration relative to the LPS-only control. IC50 values (the concentration required to inhibit 50% of the response) can be determined from the dose-response curves.
Visualizing the Molecular Pathway and Experimental Design
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The NF-κB signaling cascade initiated by LPS.
Caption: Workflow for the in vivo LPS-induced inflammation model.
Conclusion
The lipopolysaccharide-induced systemic inflammation model provides a valuable and relevant platform for the validation and comparison of anti-inflammatory drugs like this compound. The available in vitro data suggests that both this compound (aspirin) and ibuprofen can inhibit the production of the key pro-inflammatory cytokine TNF-α in a dose-dependent manner. This guide provides the necessary experimental protocols and conceptual framework for researchers to further investigate and compare the anti-inflammatory effects of this compound and other compounds in this new and powerful model, ultimately aiding in the development of more effective anti-inflammatory therapies.
A Comparative Analysis of Solusprin (Aspirin) and Salicylic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Solusprin (aspirin) and its primary metabolite, salicylic acid, on gene expression. While both molecules share anti-inflammatory properties, their mechanisms of action and consequent impacts on transcriptional regulation exhibit key differences. This analysis is supported by experimental data from peer-reviewed studies to objectively delineate their respective profiles.
Overview of Mechanisms of Action
This compound, with the active ingredient acetylsalicylic acid (aspirin), and salicylic acid modulate gene expression through distinct yet sometimes overlapping pathways. Aspirin's most well-known mechanism is the irreversible acetylation and subsequent inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins and thromboxanes[1][2][3]. This action is distinct from that of salicylic acid, which does not possess an acetyl group and therefore cannot irreversibly inhibit COX in the same manner[1].
However, both aspirin and salicylic acid have been shown to influence gene expression through mechanisms independent of COX enzyme inhibition. A significant shared pathway is the inhibition of the NF-κB signaling cascade[4]. By inhibiting IKKβ, both compounds can prevent the activation of NF-κB, a critical transcription factor for a multitude of pro-inflammatory genes[4].
In the realm of plant biology, salicylic acid is a key signaling molecule that regulates the expression of a vast number of genes related to plant defense and senescence[5][6][7][8]. This regulation is often mediated through the NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1) protein, which acts as a central coactivator of TGA transcription factors[9].
Comparative Data on Gene Expression
The following tables summarize quantitative data from studies investigating the effects of aspirin and salicylic acid on the expression of specific genes.
| Table 1: Effect on Cyclooxygenase-2 (COX-2) Gene Expression in Human Cells | |||
| Compound | Cell Type | Inducing Agent | Effect on COX-2 mRNA Levels |
| Aspirin | Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-1β | Potent Blockade[10] |
| Sodium Salicylate | Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-1β | Potent and Equipotent Blockade to Aspirin[10] |
| Aspirin | Human Foreskin Fibroblasts | Phorbol 12-myristate 13-acetate | Potent Blockade[10] |
| Sodium Salicylate | Human Foreskin Fibroblasts | Phorbol 12-myristate 13-acetate | Potent and Equipotent Blockade to Aspirin[10] |
| Table 2: Effect of Salicylic Acid on Gene Expression in Centella asiatica Cells | |||
| Gene | Function | Salicylic Acid Concentration | Effect on mRNA Transcription |
| CaSQS | Phytosterol and Triterpene Metabolism | 50–200 µM | Inhibition[11] |
| CaCYS | Phytosterol Synthesis | 50–200 µM | Inhibition[11] |
| CabAS | Triterpenoid Regulation (Centelloside Production) | 100 µM | Increased Transcription (approx. 3.3-fold)[11] |
| Table 3: Comparative Effect on sFlt1 mRNA Expression in Human BeWo Trophoblast Cells | |||
| Compound | Concentration | Condition | Effect on sFlt1 mRNA Expression |
| Aspirin | 10–50 µmol/L | Normoxia | No Significant Effect[12] |
| Salicylic Acid | 20–100 µmol/L | Normoxia | No Significant Effect[12] |
| Aspirin | 1 mmol/L | Normoxia | Inhibition[12] |
| Salicylic Acid | ≥200 µmol/L | Normoxia | Inhibition[12] |
Signaling Pathways and Regulatory Mechanisms
The differential effects of aspirin and salicylic acid on gene expression can be attributed to their distinct interactions with cellular signaling pathways.
Aspirin and Salicylate in Mammalian Cells: The NF-κB Pathway
Both aspirin and salicylic acid can suppress the expression of inflammatory genes by inhibiting the NF-κB pathway. This is a critical mechanism for their anti-inflammatory effects that goes beyond COX enzyme inhibition.
Caption: Inhibition of the NF-κB pathway by Aspirin and Salicylic Acid.
Salicylic Acid in Plant Cells: The NPR1-Dependent Pathway
In plants, salicylic acid is a crucial hormone for activating systemic acquired resistance (SAR), a broad-spectrum defense mechanism. This involves a massive reprogramming of gene expression, largely controlled by the NPR1 protein.
Caption: Salicylic acid-mediated gene activation in plant cells.
Experimental Protocols
The following methodologies are representative of the experimental approaches used to generate the data presented in this guide.
Protocol 1: Analysis of COX-2 mRNA Expression in HUVECs
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to near confluence and then serum-starved for 24 hours to synchronize the cell cycle[10].
-
Treatment: Cells are pre-treated with varying concentrations of aspirin or sodium salicylate for a specified duration (e.g., 2 hours) before being stimulated with an inducing agent like Interleukin-1β (IL-1β)[10].
-
RNA Isolation: Total RNA is extracted from the cells using a standard method such as the guanidinium thiocyanate-phenol-chloroform extraction.
-
Gene Expression Analysis: The expression level of COX-2 mRNA is quantified using Northern blot analysis or, more commonly in modern studies, by reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The results are normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA loading.
-
Data Analysis: The relative abundance of COX-2 mRNA in treated cells is compared to that in cells treated with the inducing agent alone to determine the percentage of inhibition[10].
Caption: Workflow for analyzing COX-2 gene expression.
Protocol 2: Gene Expression Analysis in Plant Cell Culture
-
Cell Culture: Centella asiatica cells are maintained in a suspension culture in a suitable medium (e.g., Murashige and Skoog) under controlled light and temperature conditions[11].
-
Elicitation: Salicylic acid, dissolved in a suitable solvent, is added to the cell cultures at various concentrations (e.g., 50, 100, 150, 200 µM) at a specific point in the growth cycle (e.g., day 10 of inoculation)[11]. Control cultures receive only the solvent.
-
Harvesting and RNA Isolation: Cells are harvested at different time points post-elicitation. Total RNA is then isolated from the collected cells.
-
Gene Expression Analysis: The transcript levels of target genes (e.g., CaSQS, CaCYS, CabAS) are measured using RT-PCR or Northern blot analysis[11].
-
Data Analysis: The intensity of the bands from RT-PCR or Northern blots is quantified using densitometry. The expression levels in elicited cells are compared to those in non-elicited control cells to determine the fold change in gene expression[11].
Conclusion
For researchers in drug development, understanding these nuances is crucial. The ability of both molecules to suppress COX-2 gene transcription, in addition to aspirin's direct enzymatic inhibition, highlights a multi-faceted anti-inflammatory mechanism. For plant scientists, the intricate regulatory network controlled by salicylic acid continues to be a vital area of research for enhancing plant immunity. The data and protocols provided herein serve as a foundational guide for further investigation into the transcriptional impact of these widely studied compounds.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Salicylic acid has a role in regulating gene expression during leaf senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of salicylic acid on expression level of genes related with isoprenoid pathway in centella (Centella asiatica (L.) Urban) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Examination of the Effect of Aspirin and Salicylic Acid on Soluble Fms-like Tyrosine Kinase-1 Release from Human Placental Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Solusprin's mechanism with genetic knockout models
Following a comprehensive search for publicly available scientific literature and experimental data, we were unable to identify any information regarding a compound or product named "Solusprin." This absence of data in scientific databases and public records makes it impossible to perform the requested cross-validation with genetic knockout models.
The core of the user's request is to build a comparative guide for "this compound," detailing its mechanism of action and validating it against genetic knockout models. This process fundamentally relies on existing research that characterizes the compound's biological activity and target pathways. Without any foundational information on what "this compound" is, what it targets, and what effects it has, a comparison with genetic knockout models cannot be initiated.
To fulfill the request, the following information would be essential:
-
Molecular Identity and Target: The specific molecular structure of this compound and its validated biological target(s).
-
Mechanism of Action: Published studies detailing the signaling pathways modulated by this compound.
-
In Vitro and In Vivo Data: Experimental results demonstrating the effects of this compound in cellular and animal models.
As no data is available for "this compound," we are unable to generate the requested comparison guides, data tables, experimental protocols, or visualizations. We recommend that the user verify the name of the compound and, if possible, provide references to any existing research or documentation. Should information on a different, publicly documented compound be provided, we would be pleased to proceed with the original request.
Comparative Analysis of Solusprin (Aspirin) and Selective COX-2 Inhibitors
This guide provides a detailed comparison between Solusprin, a brand of acetylsalicylic acid (aspirin), and selective cyclooxygenase-2 (COX-2) inhibitors. The analysis is based on their mechanism of action, enzymatic selectivity, anti-inflammatory efficacy, and gastrointestinal safety profiles, supported by experimental data from peer-reviewed studies.
Mechanism of Action: COX-1 vs. COX-2 Inhibition
Both aspirin and selective COX-2 inhibitors reduce inflammation and pain by blocking the cyclooxygenase (COX) enzymes. However, their selectivity for the two main isoforms, COX-1 and COX-2, differs significantly.
-
Aspirin (this compound): Aspirin is a non-selective COX inhibitor, meaning it irreversibly inhibits both COX-1 and COX-2. The inhibition of COX-1, which is constitutively expressed in tissues like the stomach and platelets, is responsible for both its anti-platelet effect and its common gastrointestinal side effects. Inhibition of COX-2, which is induced at sites of inflammation, mediates its anti-inflammatory and analgesic effects.
-
Selective COX-2 Inhibitors (e.g., Celecoxib): These drugs were developed to selectively block the COX-2 enzyme while having minimal effect on COX-1 at therapeutic doses. This selectivity is intended to provide anti-inflammatory and analgesic benefits comparable to traditional NSAIDs like aspirin, but with a reduced risk of gastrointestinal complications.
The fundamental difference in their mechanism is visualized in the signaling pathway below.
Quantitative Comparison of COX Selectivity and Efficacy
The selectivity of a COX inhibitor is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Parameter | Aspirin | Celecoxib | Reference |
| COX-2 IC50 (µM) | 10.3 | 0.04 | |
| COX-1 IC50 (µM) | 0.77 | 15 | |
| Selectivity Ratio (IC50 COX-1 / IC50 COX-2) | 0.075 | 375 | |
| Anti-inflammatory Effect (Carrageenan-induced paw edema, % inhibition) | 45% at 100 mg/kg | 48% at 10 mg/kg | |
| Gastric Ulceration (Incidence in rats) | High | Significantly Lower vs. Aspirin |
Data compiled from multiple sources and may vary based on specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are representative protocols for key experiments.
This assay determines the concentration of the drug required to inhibit 50% of the activity of each COX isoform.
Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Drug Incubation: The enzymes are pre-incubated with a range of concentrations of the test compound (Aspirin or a selective COX-2 inhibitor) or vehicle control for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by adding a saturating concentration of arachidonic acid (e.g., 10 µM).
-
Reaction Termination: After a set time (e.g., 10 minutes), the reaction is stopped by adding a solution of HCl.
-
Quantification: The concentration of prostaglandin E2 (PGE2), a primary product of the COX reaction, is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Drug Administration: Animals are divided into groups and administered the test compounds (e.g., Aspirin 100 mg/kg, Celecoxib 10 mg/kg) or vehicle control orally one hour before the carrageenan injection.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each drug-treated group is calculated at each time point relative to the vehicle-treated control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
This experiment evaluates the potential of a drug to cause gastrointestinal damage.
Protocol:
-
Animal Dosing: Rats are fasted for 24 hours with free access to water. The test compounds are administered orally at high doses (e.g., Aspirin 150 mg/kg/day, Celecoxib 50 mg/kg/day) for several consecutive days (e.g., 4 days).
-
Stomach Excision: On the final day, animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal damage under a dissecting microscope. The severity of the lesions (ulcers) is scored based on their number and size (e.g., 0 = no lesions, 1 = small pin-point lesions, 5 = severe, large ulcers).
-
Data Analysis: A mean ulcer index is calculated for each treatment group. The data are then statistically analyzed (e.g., using ANOVA) to compare the ulcerogenic potential of the different drugs.
Conclusion
The primary distinction between this compound (aspirin) and selective COX-2 inhibitors lies in their COX isoform selectivity.
-
This compound (Aspirin): As a non-selective inhibitor, it effectively reduces pain and inflammation but carries a significant risk of gastrointestinal side effects due to its potent inhibition of the protective COX-1 enzyme in the gastric mucosa.
-
Selective COX-2 Inhibitors: These agents, exemplified by celecoxib, demonstrate comparable anti-inflammatory efficacy to aspirin but with a markedly improved gastrointestinal safety profile at therapeutic doses. This advantage is directly attributable to their ability to spare COX-1 while effectively inhibiting the pro-inflammatory COX-2 enzyme.
The choice between these agents in a clinical or research setting depends on a careful assessment of the required therapeutic effect versus the potential risk of side effects, particularly gastrointestinal and cardiovascular profiles. Researchers developing new anti-inflammatory drugs often use these compounds as benchmarks to evaluate the selectivity and safety of novel chemical entities.
A Comparative Guide to Replicating Historical Aspirin Studies with Modern Soluble Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical aspirin studies and the potential for their replication using modern, soluble aspirin formulations. By examining the foundational data of traditional solid-dose aspirin and comparing it with the performance of soluble alternatives, this document offers insights into the evolution of aspirin delivery and its implications for efficacy and patient outcomes. The included experimental data and detailed protocols are intended to support further research and development in this area.
Historical vs. Modern Aspirin Formulations: A Data-Driven Comparison
The advent of soluble aspirin formulations has primarily addressed the historical limitations of solid tablets, namely the rate of absorption and onset of action. While direct replications of early clinical trials are uncommon due to evolving research methodologies and ethical standards, we can compare the outcomes of historical studies with data from modern trials on soluble and other fast-acting formulations.
Analgesic Efficacy: Postoperative and Myocardial Infarction Studies
Historical studies provided the first quantitative evidence of aspirin's efficacy. A landmark 1974 trial by Peter Elwood and colleagues investigated the effect of a single daily dose of aspirin on mortality after myocardial infarction, demonstrating a notable, though statistically inconclusive at the time, reduction in mortality.[1][2] Subsequent analyses of various trials solidified aspirin's role in secondary prevention.[3] For pain relief, early studies established a clear dose-response relationship.[4][5]
Modern studies on fast-release (FR) and soluble aspirin formulations have focused on the speed of onset of pain relief. These studies show a significant reduction in the time to perceptible and meaningful pain relief compared to standard tablets.[6]
Table 1: Comparison of Analgesic Efficacy in Historical and Modern Aspirin Studies
| Study Type | Formulation | Dosage | Key Findings |
| Historical: Postoperative Pain | Solid Tablet | 600/650 mg | Number-Needed-to-Treat (NNT) for at least 50% pain relief: 4.4.[5] |
| Historical: Postoperative Pain | Solid Tablet | 1000 mg | NNT for at least 50% pain relief: 4.0.[5] |
| Historical: Postoperative Pain | Solid Tablet | 1200 mg | NNT for at least 50% pain relief: 2.4.[5] |
| Historical: Myocardial Infarction | Solid Tablet | 300 mg/day | Reduction in total mortality of 12% at six months and 25% at twelve months.[1] |
| Modern: Dental Pain | Fast-Release Tablet | 1000 mg | Median time to meaningful pain relief: 49.4 minutes.[6] |
| Modern: Dental Pain | Regular Tablet | 1000 mg | Median time to meaningful pain relief: 99.2 minutes.[6] |
Pharmacokinetic Profiles: The Advantage of Solubility
The primary advantage of soluble aspirin formulations lies in their pharmacokinetic profile. Studies consistently demonstrate that soluble aspirin is absorbed more rapidly than solid tablets, leading to a faster onset of action. This is a critical factor in acute conditions such as myocardial infarction or severe pain.
Table 2: Pharmacokinetic Comparison of Aspirin Formulations
| Formulation | Time to Maximum Concentration (Tmax) | Maximum Concentration (Cmax) | Bioavailability (AUC) |
| Soluble/Effervescent Tablet | Significantly shorter than other formulations.[7] | Significantly higher than other formulations.[7] | Similar overall extent of absorption to other formulations.[7] |
| Plain (Solid) Tablet | Slower absorption compared to soluble forms.[8] | Lower than soluble forms.[7] | Serves as a baseline for comparison. |
| Chewed Tablet | Faster than swallowed whole tablets.[7] | Higher than swallowed whole tablets.[7] | Comparable to plain tablets. |
| Enteric-Coated Tablet | Delayed and more variable absorption.[7] | Lower and more variable.[7] | May be reduced in some individuals. |
Key Signaling Pathway: Cyclooxygenase (COX) Inhibition
Aspirin's therapeutic effects are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
Aspirin's mechanism of action via COX pathway inhibition.
Experimental Protocols
To facilitate the replication and comparison of aspirin studies, the following are detailed methodologies for key experiments.
In Vitro Dissolution Test (Adapted from USP <711>)
This test evaluates the rate at which the active pharmaceutical ingredient is released from the dosage form.
Objective: To compare the dissolution rate of a soluble aspirin formulation to a traditional solid tablet.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Media:
-
0.05 M acetate buffer, pH 4.50 ± 0.05.[9]
-
To simulate different physiological conditions, additional tests can be run at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).[10]
Procedure:
-
Set the paddle speed to 75 rpm and the temperature of the dissolution medium (900 mL) to 37 ± 0.5 °C.[10]
-
Place one aspirin tablet (or the contents of one sachet of soluble aspirin) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[10]
-
Filter the samples immediately.
-
Determine the concentration of dissolved aspirin using UV spectrophotometry at the isosbestic point of aspirin and salicylic acid (approximately 265 nm).[9]
-
Calculate the percentage of the labeled amount of aspirin dissolved at each time point.
Platelet Aggregation Assay (Light Transmittance Aggregometry)
This assay measures the ability of aspirin to inhibit platelet aggregation, a key aspect of its antithrombotic effect.
Objective: To assess the in vitro efficacy of aspirin in inhibiting platelet function.
Principle: Platelet-rich plasma (PRP) becomes clearer as platelets aggregate, allowing more light to pass through. This change in light transmittance is measured over time.
Procedure:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 120g for 5 minutes). Prepare platelet-poor plasma (PPP) by a second, higher-speed centrifugation (e.g., 850g for 10 minutes).[11]
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a sample of PRP in the aggregometer and add an aggregating agent, such as arachidonic acid (AA) or collagen.[11][12]
-
Record the change in light transmittance for a set period (e.g., 4-6 minutes) to measure the extent of platelet aggregation.
-
To test aspirin's effect, PRP from a subject who has taken aspirin can be used, or aspirin can be incubated with PRP in vitro before adding the agonist.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic animal model for evaluating the anti-inflammatory activity of compounds.
Objective: To determine the in vivo anti-inflammatory effect of different aspirin formulations.
Model: Male Wistar rats or Swiss albino mice.
Procedure:
-
Administer the test compound (e.g., soluble aspirin, solid aspirin suspension, or vehicle control) orally to the animals.
-
After a set time (e.g., 30-60 minutes), inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of historical (solid) and modern (soluble) aspirin formulations.
Comparative experimental workflow for aspirin formulations.
References
- 1. A randomized controlled trial of acetyl salicylic acid in the secondary prevention of mortality from myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirin and secondary mortality after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative differences in aspirin analgesia in three models of clinical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral aspirin in postoperative pain: a quantitative systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of onset of pain relief from micronized aspirin in a dental pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pas.va [pas.va]
- 8. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
A Comparative Guide: Solusprin (Aspirin) vs. Enoxaparin in In Vitro Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Solusprin (aspirin) and Enoxaparin in thrombosis models. The information presented is a synthesis of data from multiple experimental studies to offer a comprehensive overview for researchers in the field of antithrombotic drug development.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical area of research. In vitro thrombosis models are indispensable tools for studying the mechanisms of clot formation and for the preclinical evaluation of antithrombotic agents. This guide focuses on two widely used drugs with distinct mechanisms of action: this compound, the active ingredient of which is aspirin, a potent antiplatelet agent, and Enoxaparin, a low molecular weight heparin (LMWH) that acts as an anticoagulant.
Mechanism of Action
This compound (Aspirin): Aspirin's primary antithrombotic effect is achieved through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets.[1][2] This action blocks the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1] By inhibiting platelet aggregation, aspirin interferes with the initial stages of thrombus formation.[3] Some studies also suggest that aspirin may have an inhibitory effect on thrombin generation, although this is considered a secondary mechanism.[3][4][5]
Enoxaparin: Enoxaparin is an anticoagulant that exerts its effect by potentiating the activity of antithrombin III.[6] This complex then inactivates key clotting factors, primarily Factor Xa and to a lesser extent, thrombin (Factor IIa).[6] By inhibiting these crucial steps in the coagulation cascade, enoxaparin effectively reduces the formation of fibrin, the protein mesh that stabilizes blood clots.
Quantitative Performance Data
The following tables summarize quantitative data from various in vitro studies investigating the effects of aspirin and enoxaparin on key parameters of thrombosis. It is important to note that experimental conditions, such as agonist concentrations and incubation times, can vary between studies, influencing the results.
Table 1: Effect on Platelet Aggregation
| Drug | Agonist | Concentration | Incubation Time | Inhibition of Platelet Aggregation (%) | Reference |
| Aspirin | Collagen | 1 - 10 µmol/L | 90 - 270 min | Significant inhibition | [7] |
| Aspirin | Arachidonic Acid | Various | Not specified | Complete abolishment | [8] |
| Enoxaparin | ADP, Epinephrine | 1 mg/kg (IV bolus in patients on aspirin) | 10 min | Statistically significant decrease | [9] |
| Enoxaparin | Collagen, Ristocetin | 1 mg/kg (IV bolus in patients on aspirin) | 10 min | Slight, not statistically significant decrease | [9] |
Table 2: Effect on Clotting and Thrombin Generation
| Drug | Assay | Concentration | Effect | Reference |
| Aspirin | Thrombin Generation | 500 mg (in vivo dosing) | Attenuated thrombin generation in whole blood | [10] |
| Aspirin | Thrombin Generation | 300 mg/day (in vivo dosing) | Depressed thrombin generation (ex vivo) | [5] |
| Enoxaparin | Clotting Time (in vitro) | 0.25 - 1.0 IU/mL | Significantly prolonged clotting time | [11] |
| Enoxaparin | Prothrombinase Activity | Plasma from treated patients | Inhibited platelet prothrombinase activity by 22-27% | [12] |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to assess the antithrombotic effects of this compound (aspirin) and Enoxaparin.
Platelet Aggregation Assay
This assay measures the ability of a substance to inhibit the clumping of platelets induced by an agonist.
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Incubation: PRP is incubated with different concentrations of the test compound (aspirin or enoxaparin) or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: A platelet aggregometer is used to measure the change in light transmission through the PRP sample after the addition of a platelet agonist (e.g., collagen, ADP, arachidonic acid). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the light transmission of the sample to that of a platelet-poor plasma (PPP) blank. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.
In Vitro Thrombosis Model (Flow Chamber)
This model simulates the conditions of blood flow in a vessel to study thrombus formation under shear stress.
-
Chamber Preparation: A microfluidic chamber or parallel-plate flow chamber is coated with a thrombogenic substrate, such as fibrillar collagen, to mimic a damaged vessel wall.
-
Blood Perfusion: Anticoagulated whole blood, pre-incubated with the test compound (aspirin or enoxaparin) or a vehicle control, is perfused through the chamber at a controlled flow rate to generate a specific wall shear stress.
-
Real-Time Imaging: Thrombus formation on the collagen-coated surface is monitored in real-time using fluorescence microscopy. Platelets are often pre-labeled with a fluorescent dye.
-
Data Quantification: The captured images are analyzed to quantify various parameters of thrombus formation, such as surface area coverage, thrombus volume, and the kinetics of thrombus growth.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound (aspirin) and Enoxaparin, as well as a typical experimental workflow.
Caption: Mechanism of this compound (Aspirin) on platelet aggregation.
Caption: Mechanism of Enoxaparin on the coagulation cascade.
Caption: A typical workflow for an in vitro thrombosis model experiment.
Conclusion
This compound (aspirin) and Enoxaparin represent two distinct and effective strategies for modulating thrombus formation. Aspirin primarily targets platelet function, making it a key player in preventing arterial thrombosis where platelet aggregation is predominant. Enoxaparin, on the other hand, targets the coagulation cascade, proving highly effective in preventing venous thromboembolism where fibrin formation is more central.
The choice of agent in a research context will depend on the specific aspect of thrombosis being investigated. The in vitro models and protocols described in this guide provide a framework for the continued evaluation and comparison of these and novel antithrombotic compounds. For drug development professionals, understanding the nuances of their in vitro performance is crucial for predicting their clinical efficacy and for the design of future therapeutic strategies.
References
- 1. Safety and Efficacy of Aspirin Compared to Enoxaparin Following Total Hip and Total Knee Arthroplasty Among Patients Who Have a History of Venous Thromboembolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspirin delays thrombin generation in vitro through interaction with platelet phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of aspirin on thrombin stimulated platelet adhesion receptor expression and the role of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jucvm.com [jucvm.com]
- 10. Influence of low- and high-dose aspirin treatment on thrombin generation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Evaluation of a Factor Xa-Based Clotting Time Test for Enoxaparin: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enoxaparin, a low molecular weight heparin, inhibits platelet-dependent prothrombinase assembly and activity by factor-Xa neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Soluble Aspirin Formulations: Performance and Bioavailability
Disclaimer: Publicly available, peer-reviewed studies conducting direct head-to-head comparisons of specific commercial soluble aspirin brands are scarce. This guide therefore provides a comparative analysis of different soluble aspirin formulations (e.g., effervescent, granules in suspension, fast-release tablets) based on a synthesis of data from multiple independent pharmacokinetic and in vitro studies. The data presented are representative of the performance characteristics of these formulation types and are intended for an audience of researchers, scientists, and drug development professionals.
This guide evaluates soluble aspirin formulations based on key performance indicators: in vitro dissolution rates and in vivo pharmacokinetic parameters. Detailed experimental protocols for the cited tests are provided, along with visualizations of a standard experimental workflow and the relevant pharmacological pathway to provide a comprehensive understanding of the product's mechanism and performance.
Data Presentation: Performance Metrics
The efficacy of a soluble aspirin formulation is largely determined by its dissolution speed and its rate and extent of absorption in the body. The following tables summarize quantitative data on these performance aspects.
Table 1: Representative In Vitro Dissolution Performance of Soluble vs. Plain Aspirin Formulations
| Formulation Type | Percent Dissolved in 30 min (%) | Dissolution Rate Constant (k) | Time for 50% Dissolution (DT50%) (min) |
| Soluble Aspirin | > 85 | Higher | Shorter |
| Plain Aspirin | Variable, often < 80 | Lower | Longer |
Data synthesized from a study comparing a soluble aspirin brand with three plain brands. The soluble brand showed the highest dissolution profile.
Table 2: Representative Pharmacokinetic Parameters of Different Aspirin Formulations (500 mg dose)
| Formulation Type | Cmax (ASA)¹ (µg/mL) | Tmax (ASA)¹ (median, h) | AUC (ASA)¹ (µg·h/mL) | Cmax (SA)² (µg/mL) | Tmax (SA)² (median, h) | AUC (SA)² (µg·h/mL) |
| Effervescent Tablet | 10.45 | 0.33 | 5.27 | 27.54 | 0.75 | 138.07 |
| Fast Release Tablet | 13.84 | 0.29 | 6.87 | 29.64 | 0.75 | 148.87 |
| Granules in Suspension | 12.69 | 0.46 | 6.18 | 25.51 | 2.00 | 158.40 |
| Standard Tablet | 5.43 | 0.50 | 5.42 | 25.45 | 2.00 | 145.67 |
¹ASA: Acetylsalicylic Acid (the active form of aspirin) ²SA: Salicylic Acid (the primary active metabolite of aspirin) Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the curve, representing total drug exposure. Data are geometric means or medians, synthesized from a meta-analysis of 22 studies. Effervescent, fast release, and granule formulations consistently show a higher Cmax and lower Tmax for ASA compared to standard tablets, indicating faster absorption[1][2][[“]]. All formulations provide comparable total exposure as evidenced by similar AUC values[1][2][[“]].
Experimental Protocols
The data presented above are typically generated using standardized methodologies. The following are detailed protocols for key experiments.
1. In Vitro Dissolution Test (Based on USP Monograph)
This test measures the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet form.
-
Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle). For aspirin tablets, Apparatus 1 at 50 rpm is often specified[4][5].
-
Medium: 500 mL of 0.05 M acetate buffer with a pH of 4.50 ± 0.05[5][6]. The medium is maintained at a constant temperature of 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the medium.
-
Begin rotation of the baskets/paddles.
-
Withdraw samples (e.g., 5 mL) at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
Analyze the samples for dissolved aspirin concentration using UV-Vis spectrophotometry at the isosbestic point of aspirin and salicylic acid (approximately 265 nm) or a validated HPLC method[4][6].
-
-
Acceptance Criteria: For most immediate-release aspirin tablets, the USP specifies that not less than 80% (Q) of the labeled amount of aspirin must be dissolved in 30 minutes[5][6].
2. Pharmacokinetic Bioavailability Study
This in vivo study measures the rate and extent of drug absorption into the bloodstream.
-
Study Design: A randomized, open-label, crossover study is a common design.
-
Subjects: A cohort of healthy, fasting human volunteers.
-
Procedure:
-
Subjects are administered a single dose of a specific aspirin formulation.
-
Blood samples are collected at predetermined intervals before and after dosing (e.g., 0, 10, 20, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12 hours).
-
Plasma is separated from the blood samples and treated to prevent enzymatic hydrolysis of aspirin to salicylate (e.g., with physostigmine sulfate)[7].
-
Plasma samples are analyzed for concentrations of both acetylsalicylic acid (ASA) and its metabolite, salicylic acid (SA), using a validated bioanalytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data. Soluble formulations are expected to yield a shorter Tmax and higher Cmax compared to standard tablets, indicating more rapid absorption[7][8][9].
-
Mandatory Visualizations
Experimental Workflow: USP Dissolution Test
Caption: Workflow for a standard USP in vitro dissolution test.
Signaling Pathway: Aspirin's Mechanism of Action
Aspirin's therapeutic effects stem from its irreversible inhibition of cyclooxygenase (COX) enzymes.[10][11]
Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.
References
- 1. Influence of Differing Analgesic Formulations of Aspirin on Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. uspnf.com [uspnf.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative bioavailability of aspirin and paracetamol following single dose administration of soluble and plain tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects: A Comparative Analysis of Solusprin and Pure Acetylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential off-target effects of Solusprin and pure acetylsalicylic acid. As the specific inactive ingredients (excipients) for the commercial product this compound are not publicly available, this analysis proceeds with a representative formulation of common excipients found in acetylsalicylic acid tablets. This guide aims to equip researchers with a framework for understanding how both the active pharmaceutical ingredient (API) and its accompanying excipients can influence experimental outcomes.
Executive Summary
The active ingredient in this compound is acetylsalicylic acid, a well-characterized nonsteroidal anti-inflammatory drug (NSAID). While the on-target effects of acetylsalicylic acid are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, a growing body of evidence highlights its various off-target activities. These off-target effects, which can modulate key signaling pathways such as NF-κB and impact mitochondrial function, are critical considerations in drug development and research settings. This guide posits that while the core off-target profile of this compound is dictated by acetylsalicylic acid, the excipients within the formulation, though generally considered inert, have the potential to introduce additional biological activities.
Comparative Overview of Off-Target Effects
The following tables summarize the known off-target effects of acetylsalicylic acid and the potential biological activities of common pharmaceutical excipients used in aspirin formulations.
Table 1: Summary of Known Off-Target Effects of Acetylsalicylic Acid
| Target/Pathway | Observed Effect | Concentration/Dosage | Experimental Model |
| NF-κB Signaling | Inhibition of NF-κB activation by preventing IκB degradation.[1][2] | 5-20 mM | Human T-cells, Colon cancer cell lines |
| Direct binding to and inhibition of IκB kinase (IKK).[2][3] | In vitro kinase assays | Purified enzymes | |
| Mitochondrial Function | Increased mitochondrial membrane permeability and cytochrome c release.[4] | High concentrations | Various cell lines |
| Induction of mitochondrial Ca2+ remodeling and dysfunction.[5] | ≥2.5 mM | Tumor cell lines | |
| Increased mitochondrial fatty acid oxidation.[6] | 1-5 mM | Mouse embryonic fibroblasts | |
| Metabolic Enzymes | Inhibition of 6-phosphofructo-1-kinase activity.[4] | Not specified | In vitro studies |
| Signaling Proteins | Inhibition of p70s6k.[4] | Not specified | In vitro studies |
| Downregulation of c-Myc, Cyclin D1, Cyclin A.[4] | Not specified | In vitro studies |
Table 2: Potential Off-Target Effects of Common Excipients in Aspirin Formulations
| Excipient | Common Function | Potential Biological Activity/Off-Target Effect | Supporting Evidence |
| Microcrystalline Cellulose | Binder, Diluent | Can modulate immune responses and may have pro-inflammatory effects at high concentrations.[7] There are also reports of it potentially interfering with nutrient absorption.[8][9] | In vitro and in vivo studies on immune modulation. Observational reports on nutrient absorption. |
| Croscarmellose Sodium | Superdisintegrant | Generally considered biologically inert and poorly absorbed.[10][11] However, in cases of increased intestinal permeability, it may be absorbed and potentially trigger allergic reactions.[10][11] | Primarily based on its physicochemical properties and case reports of hypersensitivity. |
| Magnesium Stearate | Lubricant | High doses may have a laxative effect.[12][13][14] Some controversial studies in mice suggested immune suppression, but this has not been substantiated in humans.[13] | Primarily based on high-dose animal studies and anecdotal reports. |
| Hypromellose (HPMC) | Coating Agent, Binder | Considered biologically inert when taken orally.[15] Ophthalmic use can cause temporary blurred vision.[16][17] No significant systemic off-target effects have been documented with oral administration. | Long history of safe use in oral pharmaceutical formulations. |
Key Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Acetylsalicylic acid is known to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This inhibition can occur through multiple mechanisms, including the prevention of IκB degradation and the direct inhibition of IKK activity.
General Experimental Workflow for Assessing Off-Target Effects
A typical workflow to investigate the off-target effects of a compound involves a series of in vitro assays to assess cytotoxicity and specific pathway modulation.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of acetylsalicylic acid or excipients on a given cell line.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (acetylsalicylic acid or excipient) and a vehicle control. Incubate for 24-72 hours.
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for NF-κB Pathway Proteins
Objective: To assess the effect of a compound on the phosphorylation and degradation of IκBα.
Protocol:
-
Sample Preparation: Treat cells with the test compound for a specified time, then stimulate with an NF-κB activator (e.g., TNF-α) for a short period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-IκBα or total IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20][21][22][23]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for NF-κB Activity
Objective: To measure the effect of a compound on NF-κB-dependent gene transcription.
Protocol:
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compound and an NF-κB activator.
-
Cell Lysis: After the desired treatment time, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry:
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
References
- 1. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin Induces Mitochondrial Ca2+ Remodeling in Tumor Cells via ROS‒Depolarization‒Voltage-Gated Ca2+ Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin Increases Mitochondrial Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Microcrystalline Cellulose in Modulating Immune Responses [eureka.patsnap.com]
- 8. medlabgear.com [medlabgear.com]
- 9. biophysicsessentialsofficial.com [biophysicsessentialsofficial.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cymbiotika.com [cymbiotika.com]
- 13. Magnesium Stearate: Side Effects, Uses, and More [healthline.com]
- 14. Magnesium Stearate: What It Is, Its Uses, and More [webmd.com]
- 15. Hypromellose - Wikipedia [en.wikipedia.org]
- 16. Hypromellose (Ophthalmic): Key Safety & Patient Guidance [drugs.com]
- 17. Artificial Tears (Hypromellose): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 22. Western blot - Wikipedia [en.wikipedia.org]
- 23. microbenotes.com [microbenotes.com]
- 24. Luciferase reporter assay [bio-protocol.org]
- 25. Dual-Luciferase® Reporter Assay System Protocol [promega.jp]
- 26. assaygenie.com [assaygenie.com]
- 27. med.emory.edu [med.emory.edu]
- 28. Luciferase Assay System Protocol [promega.sg]
Safety Operating Guide
Safe Disposal of Solusprin (Acetylsalicylic Acid) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Solusprin, with its active ingredient acetylsalicylic acid (aspirin), requires specific handling and disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound waste.
Key Safety and Hazard Information
Acetylsalicylic acid is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1] It is also a combustible dust, which can form explosive mixtures in the air.[1] Adherence to proper disposal protocols is crucial to prevent accidental exposure and environmental contamination.
Quantitative Data for Acetylsalicylic Acid
The following table summarizes key quantitative data for acetylsalicylic acid, the active ingredient in this compound.
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 135°C (275°F) |
| Oral LD50 (Rat) | 950 mg/kg |
| Water Solubility | Slightly soluble |
Experimental Protocol: Disposal Procedure for this compound (Acetylsalicylic Acid) Waste
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory environment.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE. This includes:
-
Safety glasses with side shields or chemical safety goggles.[1]
-
A laboratory coat.[1]
-
Chemical-resistant gloves.[1]
-
In situations where dust formation is possible, a NIOSH-approved respirator should be used.[1]
2. Waste Collection and Segregation:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.[1][2]
-
It is crucial to not mix this compound waste with other waste streams. Whenever possible, leave the chemical in its original container.
-
For spilled material, use a moistened cloth or absorbent pad to clean the area, avoiding dust creation.[1] Place the contaminated materials in a separate, sealed bag or container labeled with the chemical name and the date of the spill.[1]
3. Storage of Waste:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.
4. Final Disposal:
-
Never dispose of solid this compound or acetylsalicylic acid down the drain.[1]
-
The disposal of this compound waste must be conducted through a licensed professional waste disposal service.[1][3]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Empty or uncleaned containers should be handled with the same precautions as the product itself and disposed of accordingly.[1]
-
All disposal activities must be in strict accordance with institutional, local, state, and federal regulations.[3][4]
Environmental Considerations
Pharmaceuticals, including acetylsalicylic acid, have been detected in surface waters and can have adverse effects on aquatic organisms.[5][6] Improper disposal contributes to this environmental contamination. Therefore, following the prescribed disposal procedures is essential to protect ecosystems.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. ecacs.ca [ecacs.ca]
- 4. benchchem.com [benchchem.com]
- 5. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological Evaluation of Acetylsalicylic Acid in Non-Target Organisms: Chronic Exposure on Mytilus galloprovincialis (Lamarck, 1819) - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Solusprin
For researchers, scientists, and drug development professionals, ensuring safe handling of any chemical substance is paramount. This document provides immediate, essential safety and logistical information for the handling of Solusprin, with a focus on personal protective equipment (PPE) and disposal plans. The active ingredient in this compound is acetylsalicylic acid (aspirin)[1].
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any non-sterile compounding to determine the necessary precautions for the safety of personnel[2]. The following table summarizes the recommended PPE for handling this compound, based on safety data for its active ingredient, acetylsalicylic acid.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene)[2][3]. Double-gloving is recommended, with one glove under the gown cuff and one over[4]. | To prevent skin contact and irritation. The use of two pairs of gloves provides an additional layer of protection, especially during compounding, administration, and disposal[4]. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles[5]. A face shield may be necessary if there is a risk of splashes[6]. | To protect eyes from dust particles and splashes, which can cause serious irritation[5]. |
| Skin and Body Protection | A fully buttoned laboratory coat, a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs, full-length pants, and closed-toe shoes[4][5]. | To prevent accidental skin exposure and contamination of personal clothing[4][5]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. A NIOSH-certified N95 or N100 respirator may be required for conditions with high dust levels or during spill cleanup[5][6]. | To avoid inhalation of dust, which may cause respiratory tract irritation[5]. |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Ensure a certified chemical fume hood is operational if required[5].
-
Gather all necessary PPE and inspect it for good condition[2].
-
Have an emergency plan and access to an eyewash station and safety shower.
Handling:
-
Wash hands thoroughly before donning PPE[4].
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols[5].
-
Use the smallest practical quantities for the experiment[5].
-
Do not eat, drink, or smoke in the handling area[8].
Post-Handling:
-
Properly remove and dispose of contaminated PPE[5].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[5].
-
Decontaminate the work area.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container[5].
-
Do not mix with incompatible waste streams. Incompatible materials include strong acids, strong bases, and strong oxidizing agents[9].
Disposal:
-
Dispose of hazardous waste through your institution's environmental health and safety (EHS) office[5].
-
Dispose of contents and container to an approved waste disposal plant[8].
Emergency Procedures
-
Skin Contact: Immediately wash with water and soap and rinse thoroughly. Remove contaminated clothing. Seek medical attention if skin irritation occurs[9].
-
Eye Contact: Rinse opened eye for at least 15 minutes under running water. Remove contact lenses if present and easy to do. Seek immediate medical attention[9][7].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[7].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[7][8].
-
Spills: For large spills, evacuate the area and contact your institution's EHS office[5].
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for selecting and using personal protective equipment when handling this compound.
Caption: Logical workflow for PPE selection, use, and disposal when handling this compound.
References
- 1. Soluspirin [resmed.co.za]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. webstaurantstore.com [webstaurantstore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
